NCI-006
Description
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Properties
Molecular Formula |
C31H24F2N4O4S3 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
2-[5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C31H24F2N4O4S3/c1-17-2-8-22(43-17)9-6-20-15-21(7-10-24(20)32)29-23(12-19-5-11-28(25(33)13-19)44(34,40)41)27(14-18-3-4-18)37(36-29)31-35-26(16-42-31)30(38)39/h2,5,7-8,10-11,13,15-16,18H,3-4,12,14H2,1H3,(H,38,39)(H2,34,40,41) |
InChI Key |
ADUJCIPBWYSFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C#CC2=C(C=CC(=C2)C3=NN(C(=C3CC4=CC(=C(C=C4)S(=O)(=O)N)F)CC5CC5)C6=NC(=CS6)C(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NCI-006
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCI-006 is a potent, orally active, small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the terminal step of aerobic glycolysis.[1][2] Developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, this pyrazole-based compound demonstrates significant on-target activity in preclinical cancer models.[3][4] this compound inhibits both LDHA and LDHB isoforms with nanomolar potency, leading to the disruption of tumor metabolism, induction of apoptosis, and inhibition of tumor growth.[1][2] Notably, inhibition of LDH by this compound induces a rapid metabolic rewiring in tumor cells, creating a vulnerability that can be exploited by combination therapy. This guide provides a comprehensive overview of the mechanism of action, key experimental data, and methodologies related to this compound.
Core Mechanism of Action: Inhibition of Lactate Dehydrogenase
The primary mechanism of action of this compound is the direct inhibition of lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD+.[5] In many cancer cells, this reaction is a crucial component of the Warburg effect, allowing for high rates of glycolysis even in the presence of oxygen. By blocking LDH, this compound disrupts several key cellular processes:
-
Inhibition of Glycolysis: this compound blocks the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway. This reduces the cell's ability to generate ATP through glycolysis and regenerates the NAD+ necessary for continued glycolytic flux.[1][2]
-
Alteration of Redox State: The inhibition of LDH leads to a decrease in the NAD+/NADH ratio within the cell.[1][2]
-
Induction of Apoptosis: By disrupting cellular metabolism and energy production, this compound has been shown to induce apoptosis in cancer cells.[1][2]
Signaling Pathway: this compound Action and Metabolic Rewiring
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | LDHA | 0.06 µM | [1][2] |
| IC₅₀ | LDHB | 0.03 µM | [1][2] |
| EC₅₀ (Lactate Secretion) | MIA PaCa-2 Cells | 0.37 µM | [1][2] |
| EC₅₀ (Lactate Secretion) | HT29 Cells | 0.53 µM | [1][2] |
| EC₅₀ (Lactate Secretion) | Human Red Blood Cells | 2.1 µM | [1][2] |
| EC₅₀ (Lactate Secretion) | Mouse Red Blood Cells | 1.6 µM | [1][2] |
| IC₅₀ (Cell Proliferation) | Ewing Sarcoma Cells | 100 - 200 nM | [3] |
Table 2: In Vivo Dosing and Administration
| Cancer Model | Animal Model | Dose & Route | Schedule | Outcome | Reference |
| Pancreatic (MIA PaCa-2) | Athymic Nude Mice | 50 mg/kg, IV | Every other day for 2 weeks | Slowed tumor growth | [1] |
| Colorectal (HT29) | Athymic Nude Mice | 50 mg/kg, IV | Every other day for 2 weeks | Slowed tumor growth | [1] |
| Colorectal/Gastric | Nude Mice | 40 mg/kg, IV | 2-3 times/week for 1-2 weeks | Inhibited tumor growth (with IACS-010759) | [1] |
| Pancreatic (MIA PaCa-2) | Athymic Nude Mice | 50 mg/kg, PO | Single dose | ~80% LDH inhibition at 8h | [6] |
Metabolic Rewiring and Combination Therapy
A critical finding from in vivo studies is that upon LDH inhibition by this compound, cancer cells rapidly rewire their metabolism.[7][8] Within 30 minutes of administration, pyruvate is redirected away from lactate production and towards mitochondrial metabolism, specifically the TCA cycle and oxidative phosphorylation (OXPHOS).[7][8][9] This metabolic plasticity allows tumor cells to compensate for the block in glycolysis and sustain energy production, thereby limiting the single-agent efficacy of this compound.
This adaptive response creates a new vulnerability. The increased reliance on mitochondrial respiration makes the tumor cells susceptible to inhibitors of this pathway. The combination of this compound with IACS-010759 , a potent and selective inhibitor of mitochondrial complex I, has been shown to be highly effective.[7][8] IACS-010759 blocks cellular respiration, preventing the compensatory energy generation.[7][10] This dual inhibition of glycolysis and OXPHOS suppresses the metabolic plasticity of the tumor, leading to significantly prolonged tumor growth inhibition compared to either agent alone.[7][10][11]
Experimental Protocols
In Vitro LDH Inhibition Assay
-
Principle: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified LDH enzymes.
-
Protocol:
-
Recombinant human LDHA and LDHB enzymes are used.
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains the enzyme, NADH, and varying concentrations of this compound dissolved in DMSO.
-
The reaction is initiated by the addition of the substrate, pyruvate.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Lactate Secretion Assay
-
Principle: To measure the half-maximal effective concentration (EC₅₀) of this compound for inhibiting lactate production in cancer cell lines.
-
Protocol:
-
Cells (e.g., MIA PaCa-2, HT29) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Cells are incubated for a specified period (e.g., 1-2 hours).
-
Aliquots of the culture medium are collected.
-
Lactate concentration in the medium is measured using a commercially available lactate assay kit (e.g., colorimetric or fluorometric).
-
EC₅₀ values are determined from the dose-response curve.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound alone and in combination in a mouse model.
-
Protocol:
-
Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., Vehicle, this compound, IACS-010759, Combination).
-
This compound is formulated for intravenous (IV) or oral (PO) administration. For IV use, the compound can be dissolved in a solution of 0.1N NaOH, PBS, and pH-adjusted with 1N HCl.[3]
-
Drugs are administered according to a predefined schedule (e.g., 50 mg/kg, IV, every other day).
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Efficacy is determined by comparing the tumor growth rates between the treatment and vehicle control groups.
-
Experimental Workflow: In Vivo Efficacy and Metabolic Imaging Study
References
- 1. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 9. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. medkoo.com [medkoo.com]
NCI-006 as a Lactate Dehydrogenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By targeting both LDHA and LDHB isoforms, this compound disrupts the metabolic profile of cancer cells that rely on the Warburg effect, leading to reduced lactate production, inhibition of glycolysis, and induction of apoptosis. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. Notably, this compound induces a rapid metabolic rewiring in tumors, creating a vulnerability that can be exploited by combination therapy with mitochondrial complex I inhibitors. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
The reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, presents a therapeutic window for targeting cancer metabolism. Lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this pathway and is often upregulated in various malignancies. Inhibition of LDH is a promising strategy to disrupt the energy supply of cancer cells and induce cell death. This compound is a novel, potent inhibitor of both LDHA and LDHB isoforms that has demonstrated significant preclinical anti-tumor activity.[1][2] This guide details the current understanding of this compound, its mechanism of action, and its potential in combination therapies.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a drug candidate is crucial for its development. The key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid |
| CAS Number | 1964516-64-0 |
| Molecular Formula | C31H24F2N4O4S3 |
| Molecular Weight | 666.7 g/mol |
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition disrupts the normal glycolytic pathway in cancer cells, leading to a cascade of downstream effects.
Inhibition of Glycolysis and Lactate Production
By binding to LDHA and LDHB, this compound prevents the conversion of pyruvate to lactate.[1][2] This leads to a reduction in intracellular lactate levels and a decrease in the extracellular acidification rate (ECAR).[2] The inhibition of this crucial step in glycolysis disrupts the cancer cells' primary means of energy production.
Metabolic Rewiring
A significant and unexpected finding is that inhibition of LDH by this compound induces a rapid metabolic rewiring in tumor cells. Within minutes of administration, cancer cells shift their metabolism from glycolysis towards mitochondrial respiration (oxidative phosphorylation).[3] This metabolic plasticity allows the cancer cells to compensate for the blocked glycolytic pathway.
Synergy with Mitochondrial Complex I Inhibitors
The metabolic shift towards mitochondrial respiration creates a new vulnerability in cancer cells. This vulnerability can be exploited by co-administering this compound with an inhibitor of mitochondrial complex I, such as IACS-010759.[1][3] This combination therapy effectively shuts down both major energy production pathways in cancer cells, leading to a synergistic anti-tumor effect.[1]
Quantitative Data
The following tables summarize the quantitative data available for this compound, including its inhibitory activity against LDH, its effects on various cancer cell lines, and its in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line | EC50 |
| LDHA | 0.06 µM[1][2] | MIA PaCa-2 | 0.37 µM |
| LDHB | 0.03 µM[1][2] | HT29 | 0.53 µM |
| Human Red Blood Cells | 2.1 µM | ||
| Mouse Red Blood Cells | 1.6 µM |
Table 2: In Vitro Anti-proliferative Activity of this compound in Ewing Sarcoma Cell Lines
| Cell Line | IC50 (72h) |
| TC71 | ~100 nM[2][4] |
| TC32 | ~100 nM[2][4] |
| RDES | ~1 µM[2] |
| EW8 | ~1 µM[2] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Administration | Dosage | Outcome |
| MIA PaCa-2 Xenograft | IV, every other day for 1-2 weeks | 50 mg/kg | Slows tumor growth[2] |
| HT29 Xenograft | IV, every other day for 1-2 weeks | 50 mg/kg | Slows tumor growth[2] |
| HCT116 Xenograft (with IACS-010759) | IV, 2-3 times a week for 1-2 weeks | 40 mg/kg | Inhibits tumor growth[2] |
| MKN45 Xenograft (with IACS-010759) | IV, 2-3 times a week for 1-2 weeks | 40 mg/kg | Inhibits tumor growth[2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the key experimental methodologies used in the evaluation of this compound.
LDH Inhibition Assay (In Vitro)
This assay measures the ability of this compound to inhibit the enzymatic activity of LDH.
-
Reagents:
-
Purified LDHA or LDHB enzyme
-
NADH
-
Pyruvate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the LDH enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding pyruvate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
-
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice
-
Tumor Implantation:
-
Cancer cells (e.g., MIA PaCa-2, HT29) are cultured in vitro.
-
A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
-
Drug Administration:
-
This compound is formulated in a suitable vehicle for intravenous (IV) or oral (p.o.) administration.
-
The drug is administered at a specified dose and schedule.
-
-
Tumor Growth Measurement:
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Animal body weight is monitored as a measure of toxicity.
-
-
Data Analysis:
-
Tumor growth curves are plotted for treated and control groups.
-
Statistical analysis is performed to determine the significance of any anti-tumor effects.
-
Hyperpolarized 13C-Pyruvate Magnetic Resonance Imaging (HP-MRI)
HP-MRI is a non-invasive imaging technique used to monitor real-time metabolic fluxes in vivo.
-
Hyperpolarization:
-
[1-13C]pyruvate is hyperpolarized using dynamic nuclear polarization.
-
-
Animal Preparation:
-
Anesthetized tumor-bearing mice are placed in an MRI scanner.
-
-
Imaging Protocol:
-
The hyperpolarized [1-13C]pyruvate is rapidly dissolved and injected intravenously.
-
Dynamic 13C MR spectra and images are acquired over the tumor region.
-
-
Data Analysis:
-
The conversion of [1-13C]pyruvate to [1-13C]lactate is quantified.
-
The lactate-to-pyruvate ratio is calculated as a measure of LDH activity.
-
Conclusion
This compound is a promising lactate dehydrogenase inhibitor with potent anti-tumor activity in preclinical models. Its ability to disrupt cancer cell metabolism, both alone and in combination with mitochondrial inhibitors, highlights the potential of targeting metabolic pathways in oncology. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate and develop this compound as a novel cancer therapeutic. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 4. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
NCI-006: A Technical Guide to Dual LDHA and LDHB Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCI-006 is a potent, orally active small molecule inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). By targeting the terminal step of anaerobic glycolysis, this compound disrupts the metabolic engine of cancer cells that heavily rely on the Warburg effect for proliferation and survival. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its synergistic potential in combination therapies. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively study and utilize this compound in preclinical and translational research settings.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the activity of both LDHA and LDHB, the enzymes responsible for the interconversion of pyruvate and lactate, coupled with the oxidation/reduction of NADH and NAD+. In cancer cells exhibiting aerobic glycolysis (the Warburg effect), LDHA is a critical enzyme for regenerating NAD+ required to maintain a high glycolytic flux. Inhibition of LDHA and LDHB by this compound leads to a metabolic crisis characterized by:
-
Inhibition of Lactate Production: A direct consequence of blocking the conversion of pyruvate to lactate.
-
Decreased NAD+/NADH Ratio: Impaired regeneration of NAD+ disrupts the cellular redox balance.
-
Reduced Glycolytic Flux: The bottleneck in NAD+ regeneration slows down the overall rate of glycolysis.
-
Metabolic Rewiring: Cancer cells may attempt to compensate by increasing mitochondrial respiration. This metabolic plasticity creates a vulnerability that can be exploited by combination therapies.[1]
-
Induction of Apoptosis: The culmination of metabolic and redox stress can trigger programmed cell death.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across various assays and cell lines.
Table 1: Biochemical Potency of this compound
| Target | IC50 (µM) |
| LDHA | 0.06[2] |
| LDHB | 0.03[2] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value |
| MIA PaCa-2 | Pancreatic Cancer | Lactate Secretion | EC50 | 0.37 µM[2] |
| HT29 | Colorectal Cancer | Lactate Secretion | EC50 | 0.53 µM[2] |
| Mouse Red Blood Cells | N/A | Lactate Secretion | EC50 | 2.1 µM[2] |
| Human Red Blood Cells | N/A | Lactate Secretion | EC50 | 1.6 µM[2] |
| TC71 | Ewing Sarcoma | Proliferation (72h) | IC50 | ~100 nmol/L[3] |
| TC32 | Ewing Sarcoma | Proliferation (72h) | IC50 | ~100 nmol/L[3] |
| EW8 | Ewing Sarcoma | Proliferation (72h) | IC50 | ~1 µmol/L[3] |
| RDES | Ewing Sarcoma | Proliferation (72h) | IC50 | ~1 µmol/L[3] |
| MIA PaCa-2 | Pancreatic Cancer | NAD+/NADH Ratio | Significant Decrease | 0.2-5 µM (2h)[2] |
| HT29 | Colorectal Cancer | NAD+/NADH Ratio | Significant Decrease | 0.2-5 µM (2h)[2] |
| MIA PaCa-2 | Pancreatic Cancer | ECAR | Reduction | ≥ 1 µM[2] |
| MIA PaCa-2 | Pancreatic Cancer | OCR | Improvement | ≥ 1 µM[2] |
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Treatment | Dose and Schedule | Outcome |
| This compound | 50 mg/kg, i.v., every other day for 1 week | Significant tumor growth inhibition |
| This compound | 50 mg/kg, i.v., every other day for 2 weeks | More effective than 1 week of treatment |
| This compound + IACS-010759 | This compound: 50 mg/kg, i.v., Mon/Wed/Fri for 2 weeks; IACS-010759: 20 mg/kg, p.o., Mon-Fri for 2 weeks | Significantly reduced tumor volumes compared to monotherapy |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
LDH Activity Assay (Spectrophotometric)
This protocol measures LDH activity by monitoring the oxidation of NADH to NAD+ at 340 nm.
Materials:
-
Cells of interest
-
This compound
-
LDH Assay Buffer (e.g., 0.2 M Tris-HCl, pH 7.3)
-
Pyruvate solution (e.g., 30 mM)
-
NADH solution (e.g., 6.6 mM)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Plating: Seed cells in a 24-well plate at a density of approximately 200,000 cells/well and incubate overnight.
-
Acclimation: On the following day, replace the culture medium with XF complete media and acclimate the cells for 30 minutes in a non-CO2 incubator at 37°C.[3]
-
Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.[3]
-
Cell Lysis: Lyse the cells using 100 µL of LDH assay buffer.[3]
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the cell lysate, pyruvate, and NADH in the LDH assay buffer.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the LDH activity.[3]
In Vivo Pancreatic Cancer Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-week-old females)
-
MIA PaCa-2 pancreatic cancer cells
-
This compound
-
IACS-010759 (for combination studies)
-
Vehicle (e.g., 0.1 N NaOH/PBS, pH 7.4-7.8 for this compound)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 2 x 10^6 MIA PaCa-2 cells into the right leg of each mouse.[4]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).
-
Randomization: Randomize mice into treatment groups.
-
Treatment Administration:
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitoring: Monitor mouse body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors reach a predetermined size or for a specified duration to assess survival.
Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) Assay
This protocol measures cellular metabolism by assessing glycolytic flux and mitochondrial respiration.
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF RPMI medium supplemented with glucose and L-glutamine)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an appropriate density and incubate overnight.
-
Medium Exchange: The next day, replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator for approximately 1 hour before the assay.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound at various concentrations.
-
Assay Execution: After instrument calibration, perform baseline measurements of OCR and ECAR. Subsequently, inject this compound and monitor the kinetic response.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits LDHA/LDHB, blocking lactate production and NAD+ regeneration.
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound.
Combination Therapy and Metabolic Rewiring
A key finding in the study of this compound is the observation of metabolic rewiring in cancer cells upon LDH inhibition.[1] While glycolysis is suppressed, there is a compensatory increase in mitochondrial respiration as pyruvate is shunted towards the TCA cycle. This adaptive response can limit the efficacy of this compound as a monotherapy.
However, this metabolic plasticity presents a therapeutic opportunity. The combination of this compound with an inhibitor of mitochondrial complex I, such as IACS-010759, has demonstrated synergistic anti-tumor effects.[4] By simultaneously blocking both major arms of cellular energy production, this combination strategy effectively creates an energy crisis in cancer cells, leading to enhanced tumor growth inhibition.
Conclusion
This compound is a valuable research tool for investigating the role of LDHA and LDHB in cancer metabolism. Its potent dual inhibitory activity provides a robust means to probe the consequences of disrupting the Warburg effect. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this compound into their studies. Furthermore, the demonstrated synergy with mitochondrial inhibitors highlights a promising therapeutic strategy that warrants further investigation in various cancer models. As our understanding of cancer metabolism continues to evolve, targeted agents like this compound will be instrumental in developing novel and effective anti-cancer therapies.
References
- 1. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NCI-006 in Tumor Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NCI-006, a potent inhibitor of lactate dehydrogenase (LDH), and its role in the metabolic reprogramming of cancer cells, specifically focusing on its impact on tumor glycolysis. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concept: Targeting Tumor Metabolism with this compound
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process, characterized by high glucose uptake and lactate production even in the presence of oxygen, is crucial for tumor growth, proliferation, and survival. Lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate, is a key player in this metabolic adaptation.
This compound is a novel, orally active small molecule inhibitor that targets both LDHA and LDHB isoforms of lactate dehydrogenase[1][2]. By inhibiting LDH, this compound disrupts the glycolytic pathway, leading to a reduction in lactate production and a subsequent impact on tumor cell metabolism and growth[1][3]. Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic cancer, Ewing sarcoma, colorectal cancer, and gastric cancer[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy and activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | LDHA | 0.06 µM | [1] |
| LDHB | 0.03 µM | [1] | |
| Ewing Sarcoma Cell Lines (TC71, TC32, EW8) | ~100 nmol/L | [1] | |
| EC50 (Lactate Secretion) | MIA PaCa-2 (Pancreatic Cancer) | 0.37 µM | [1] |
| HT29 (Colorectal Cancer) | 0.53 µM | [1] | |
| Mouse Red Blood Cells | 1.6 µM | [1] | |
| Human Red Blood Cells | 2.1 µM | [1] | |
| Cell Proliferation IC50 (72h) | Ewing Sarcoma Cell Lines (TC71, TC32) | 100 nmol/L | [1] |
| Ewing Sarcoma Cell Lines (RDES, EW8) | 1 µmol/L | [1] | |
| Rhabdomyosarcoma & Osteosarcoma | 1037 nmol/L | [1] |
Table 2: In Vivo Effects of this compound
| Cancer Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer (MIA PaCa-2 Xenograft) | 50 mg/kg this compound, i.v., every other day | Significantly inhibited tumor growth. | [2] |
| 50 mg/kg this compound, i.v. (single dose) | 83.3% ± 4.4% decrease in [¹³C]Lac/[¹³C]Pyr ratio in tumors. | ||
| Colorectal Cancer (HT29 Xenograft) | 50 mg/kg this compound, i.v. (single dose) | 74.7% ± 8.4% decrease in [¹³C]Lac/[¹³C]Pyr ratio in tumors. | [4] |
| Colorectal & Gastric Cancer (HCT116 & MKN45 Xenografts) | 40 mg/kg this compound, i.v. + IACS-010759 | Synergistic inhibition of tumor growth. | [1] |
| Ewing Sarcoma Xenografts | This compound treatment | Impaired tumor growth and survival. | [5] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of LDH, which catalyzes the final step of anaerobic glycolysis. This inhibition leads to a metabolic shift, forcing cancer cells to rely more on mitochondrial respiration for energy production. This creates a vulnerability that can be exploited by combination therapies.
Caption: this compound inhibits LDH, blocking lactate production and shunting pyruvate towards mitochondrial respiration.
A critical observation from preclinical studies is that tumor cells can adapt to LDH inhibition by upregulating mitochondrial respiration[6]. This metabolic plasticity can be overcome by combining this compound with an inhibitor of mitochondrial complex I, such as IACS-010759. This dual blockade of both glycolysis and oxidative phosphorylation has shown synergistic anti-tumor effects[1][6].
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on tumor glycolysis.
Extracellular Flux Analysis (Seahorse Assay)
This protocol is used to measure the extracellular acidification rate (ECAR), a proxy for glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Cancer cell lines (e.g., MIA PaCa-2, HT29, TC71, EW8)
-
This compound
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
2-Deoxyglucose (glycolysis inhibitor)
-
Procedure:
-
Cell Seeding: Plate cancer cells in Seahorse XF Cell Culture Microplates at an optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with glutamine, pyruvate, and glucose, and incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse Analysis:
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay.
-
The assay protocol involves sequential injections of:
-
This compound (or vehicle) to establish a baseline.
-
Oligomycin (e.g., 1 µg/mL) to inhibit mitochondrial ATP synthesis and force cells to rely on glycolysis.
-
FCCP (e.g., 1 µM) to uncouple oxygen consumption from ATP production, revealing the maximal respiratory capacity.
-
A mixture of Antimycin A (e.g., 10 µM) and 2-Deoxyglucose (e.g., 50 mM) to shut down both mitochondrial respiration and glycolysis, respectively.
-
-
-
Data Analysis: Analyze the changes in ECAR and OCR to determine the effect of this compound on basal glycolysis, glycolytic capacity, and mitochondrial respiration.
Caption: Workflow for assessing the impact of this compound on cellular metabolism using a Seahorse XF Analyzer.
In Vivo Tumor Growth Inhibition Studies
This protocol describes a typical xenograft mouse model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Female athymic nude mice
-
Cancer cell lines (e.g., MIA PaCa-2, HT29)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers regularly.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) via the desired route (e.g., intravenous) according to a specific schedule (e.g., every other day for two weeks). The control group receives the vehicle.
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis, measurement of intratumoral LDH activity).
Hyperpolarized ¹³C-Magnetic Resonance Spectroscopic Imaging (HP-¹³C-MRSI)
This non-invasive imaging technique allows for the real-time in vivo monitoring of metabolic fluxes, specifically the conversion of pyruvate to lactate by LDH.
Materials:
-
MRI scanner equipped for ¹³C imaging
-
Hyperpolarizer (e.g., SPINlab)
-
[1-¹³C]pyruvic acid
-
Tumor-bearing mice
Procedure:
-
Hyperpolarization: Hyperpolarize the [1-¹³C]pyruvic acid using a dynamic nuclear polarization (DNP) system.
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it within the MRI scanner.
-
Injection: Inject the hyperpolarized [1-¹³C]pyruvate solution intravenously.
-
Image Acquisition: Immediately begin acquiring dynamic ¹³C MR spectra and images to track the conversion of [1-¹³C]pyruvate to [1-¹³C]lactate within the tumor.
-
Data Analysis: Quantify the signal intensities of [1-¹³C]pyruvate and [1-¹³C]lactate over time to calculate the [¹³C]Lac/[¹³C]Pyr ratio, which serves as a biomarker of LDH activity.
-
Treatment Assessment: Perform HP-¹³C-MRSI before and after this compound treatment to evaluate the on-target efficacy of the inhibitor in vivo.
Conclusion
This compound represents a promising therapeutic agent that effectively targets the metabolic vulnerability of glycolytically active tumors. Its potent inhibition of LDH leads to a significant reduction in lactate production and impairs tumor growth. The ability to monitor its on-target effects in real-time using advanced imaging techniques like HP-¹³C-MRSI provides a powerful tool for translational research. Furthermore, the synergistic anti-tumor activity observed when this compound is combined with mitochondrial inhibitors highlights a rational combination strategy to overcome metabolic plasticity and enhance therapeutic efficacy. This guide provides a comprehensive resource for researchers and drug developers working to advance our understanding and application of this compound in cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Facebook [cancer.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
NCI-006: A Technical Whitepaper on its Discovery, Chemical Profile, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the anaerobic glycolytic pathway. Developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, this compound has demonstrated significant preclinical anti-tumor activity by disrupting cancer cell metabolism. This document provides an in-depth technical overview of this compound, including its discovery, chemical structure, synthesis, mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from key preclinical studies are summarized, and its impact on cellular signaling pathways is visualized.
Discovery and Chemical Structure
This compound was identified and developed as part of the NCI's initiative to create potent and specific inhibitors of LDH for cancer therapy.[1] It is a pyrazole-based compound with the chemical name 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid.[2]
Chemical Structure:
-
IUPAC Name: 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid[2]
-
CAS Number: 1964516-64-0[3]
-
Molecular Formula: C₃₁H₂₄F₂N₄O₄S₃
Synthesis
The synthesis of this compound and its analogs has been described in the scientific literature, primarily in publications by Rai et al.[2][4] The general strategy involves a multi-step synthesis culminating in the construction of the substituted pyrazole core, followed by functionalization. The key steps, based on the synthesis of structurally related compounds, are outlined below. It is important to note that the detailed, step-by-step protocol is often found in the supplemental information of the cited publications.
A plausible synthetic route involves the coupling of advanced 3-bromo aryl intermediates via Sonogashira or Suzuki reactions, followed by hydrolysis to yield the final carboxylic acid. The pyrazole core is typically constructed through condensation reactions.
Mechanism of Action
This compound is a potent inhibitor of both isoforms of lactate dehydrogenase, LDHA and LDHB.[3] LDH catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH is crucial for regenerating NAD+ to maintain glycolytic flux.
By inhibiting LDH, this compound leads to a depletion of the cellular NAD+ pool, which in turn inhibits glycolysis.[5] This disruption of the primary energy-producing pathway in glycolytically dependent cancer cells leads to reduced cell proliferation and induction of apoptosis.[3]
A key finding in the study of this compound is the observation of rapid metabolic rewiring in tumor cells upon LDH inhibition.[6] Cells compensate for the shutdown of glycolysis by increasing their reliance on mitochondrial respiration (oxidative phosphorylation).[6] This metabolic plasticity can limit the single-agent efficacy of this compound. This has led to the rational combination of this compound with inhibitors of mitochondrial complex I, such as IACS-010759, to simultaneously block both major energy production pathways, resulting in synergistic anti-tumor effects.[3]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line(s) | IC50 / EC50 | Reference(s) |
| LDHA | - | 0.06 µM | [3] |
| LDHB | - | 0.03 µM | [3] |
| Lactate Secretion | MIA PaCa-2 | 0.37 µM | [3] |
| Lactate Secretion | HT29 | 0.53 µM | [3] |
| Lactate Secretion | Mouse Red Blood Cells | 1.6 µM | [3] |
| Lactate Secretion | Human Red Blood Cells | 2.1 µM | [3] |
| Cell Proliferation | Ewing Sarcoma (sensitive lines) | 100-200 nM | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |
| Athymic Nude Mice | MIA PaCa-2 Xenograft | 50 mg/kg, i.v., every other day for 2 weeks | Significant tumor growth inhibition | [5] |
| Athymic Nude Mice | HT29 Xenograft | 50 mg/kg, i.v. | 74.7% ± 8.4% decrease in [¹³C]Lac/[¹³C]Pyr ratio | [5] |
| Fox Chase SCID Beige Mice | Ewing Sarcoma (TC71, TC32, EW8) Xenografts | 50 mg/kg, p.o., once or twice daily for 3 weeks | Minimal efficacy as a single agent | [3] |
| Nude Mice | HCT116 and MKN45 Xenografts | 40 mg/kg, i.v., 2-3 times/week for 1-2 weeks (in combination with IACS-010759) | Significant tumor growth inhibition | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
Caption: this compound inhibits LDH, blocking glycolysis and promoting metabolic rewiring to mitochondrial respiration.
Caption: Preclinical evaluation workflow for this compound, from in vitro characterization to in vivo efficacy studies.
Experimental Protocols
LDH Activity Assay (Colorimetric, Cell-Based)
This protocol is adapted from standard commercially available LDH cytotoxicity assay kits.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, HT29)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and untreated cells. For a positive control (maximum LDH release), add lysis buffer to a set of wells 30 minutes before the assay endpoint.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control after subtracting the background absorbance.
Extracellular Acidification Rate (ECAR) Assay (Seahorse XF Analyzer)
This protocol is based on the Agilent Seahorse XF Glycolysis Stress Test.
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Cancer cell lines
-
This compound
-
Seahorse XF Base Medium
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density for the specific cell line. Allow cells to attach and grow overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Cell Treatment and Media Change: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and pyruvate. Incubate the plate in a non-CO₂ 37°C incubator for 1 hour. During this time, treat the cells with the desired concentration of this compound or vehicle.
-
Assay Setup: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG into the appropriate injection ports.
-
Seahorse XF Analyzer Run: Place the cell plate in the Seahorse XF Analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure the basal ECAR, and then sequentially inject glucose, oligomycin, and 2-DG to measure glycolysis, glycolytic capacity, and glycolytic reserve, respectively.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the effect of this compound on the key parameters of glycolysis.
In Vivo Xenograft Study
This protocol is a general guideline based on published studies with this compound.[3][5][7]
Materials:
-
Athymic nude mice (female, 6-8 weeks old)
-
Cancer cell lines for xenografts (e.g., MIA PaCa-2, HT29)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the this compound formulation for either intravenous (i.v.) or oral (p.o.) administration. A typical dose is 50 mg/kg. Administer the treatment according to the planned schedule (e.g., every other day for 2 weeks). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (length x width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising preclinical candidate that effectively targets the metabolic vulnerability of glycolytically dependent cancers. Its potent inhibition of LDH leads to a disruption of tumor cell energy production and growth. The understanding of the metabolic rewiring induced by this compound provides a strong rationale for combination therapies, such as with mitochondrial inhibitors, to achieve more profound and durable anti-tumor responses. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical translation of this compound and other LDH inhibitors.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 7. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of NCI-006: A Potent Lactate Dehydrogenase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1][2] Preclinical studies have demonstrated its ability to inhibit LDH activity, reduce lactate production, and impede tumor growth in various cancer models, including pancreatic cancer and Ewing sarcoma.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of LDH inhibition in oncology.
Introduction
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, plays a pivotal role in this process by regenerating NAD+ required for sustained glycolysis.[4] Consequently, LDH has emerged as an attractive therapeutic target for cancer. This compound is a novel LDH inhibitor developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program.[3][5] This document summarizes the key preclinical findings for this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of both LDHA and LDHB isoforms.[1][2][3] This inhibition leads to a disruption of glycolysis, characterized by a decrease in lactate production and a reduction in the NAD+/NADH ratio within cancer cells.[2][4] The subsequent metabolic stress can induce apoptosis and enhance the sensitivity of cancer cells to other therapeutic interventions such as radiotherapy.[1] Interestingly, inhibition of LDH by this compound can also lead to a metabolic rewiring in tumor cells, increasing their reliance on mitochondrial respiration for energy production.[5][6] This finding provides a strong rationale for combination therapies that co-target both glycolysis and mitochondrial metabolism.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 6. medkoo.com [medkoo.com]
The Metabolic Impact of NCI-006: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NCI-006, a potent lactate dehydrogenase (LDH) inhibitor, and its effects on cellular metabolism. The information presented herein is a synthesis of preclinical data aimed at elucidating the compound's mechanism of action and its potential as an anti-cancer agent.
Core Mechanism of Action: Inhibition of Lactate Dehydrogenase
This compound is an orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] It demonstrates high potency against both LDHA and LDHB isoforms, with half-maximal inhibitory concentrations (IC50) in the nanomolar range.[1] By inhibiting LDH, this compound directly blocks the conversion of pyruvate to lactate, a pivotal step in the glycolytic pathway. This inhibition leads to a subsequent reduction in intratumoral lactate production and has been shown to impede tumor growth in preclinical models of pancreatic cancer.[1]
The primary consequence of LDH inhibition by this compound is the disruption of glycolysis, which forces a metabolic shift in cancer cells.[2] This is evidenced by a decrease in the NAD/NADH ratio and a reduction in the extracellular acidification rate (ECAR), a key indicator of glycolytic flux.[1]
Quantitative Effects on Cellular Metabolism
The following tables summarize the quantitative data on the inhibitory activity of this compound across various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Cell Lines/System | Reference |
| IC50 | LDHA | 0.06 μM | Enzyme Assay | [1] |
| IC50 | LDHB | 0.03 μM | Enzyme Assay | [1] |
| EC50 (Lactate Secretion) | - | 0.37 μM | MIA PaCa-2 cells | [1] |
| EC50 (Lactate Secretion) | - | 0.53 μM | HT29 cells | [1] |
| EC50 (Lactate Secretion) | - | 1.6 μM | Mouse Red Blood Cells | [1] |
| EC50 (Lactate Secretion) | - | 2.1 μM | Human Red Blood Cells | [1] |
| IC50 (Cell Proliferation) | - | 100-200 nM | Ewing Sarcoma Cell Lines | [3] |
Table 2: In Vivo Metabolic Effects of this compound
| Parameter | Model | Treatment | Effect | Reference |
| 13C-Lactate/13C-Pyruvate Ratio | Pancreatic Cancer Xenograft | Single IV injection | ↓ 83.3 ± 4.4% | [4] |
| Intratumoral LDH Activity | Mouse Tumor Models | - | Needs to be inhibited by at least 80% for anti-tumor activity | [2] |
Signaling Pathways and Metabolic Reprogramming
This compound targets a key juncture in cellular metabolism. The inhibition of LDH leads to an accumulation of pyruvate, which can then be shunted into the mitochondria to fuel oxidative phosphorylation (OXPHOS), as indicated by an increase in the oxygen consumption rate (OCR) in some cell types.[1] This metabolic plasticity represents a potential escape mechanism for cancer cells.
Caption: this compound inhibits LDH, blocking lactate production and promoting a shift to OXPHOS.
Studies have shown that a dual-inhibition strategy, combining this compound with an inhibitor of mitochondrial complex I such as IACS-010759, can effectively counteract this metabolic rewiring.[2][5] This combination therapy leads to a synergistic antitumor effect by creating a state of energy depletion and preventing the metabolic switch to OXPHOS.[6]
Experimental Protocols
In Vitro LDH Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on LDHA and LDHB activity.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
NADH
-
Pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound stock solution (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the LDH enzyme, NADH, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding pyruvate to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Metabolic Flux Analysis (Seahorse Assay)
Objective: To measure the effect of this compound on the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) of cancer cells.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, HT29)
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., DMEM without bicarbonate)
-
This compound
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolytic stress test reagents (e.g., glucose, oligomycin, 2-DG)
Procedure:
-
Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for one hour.
-
Load the Seahorse XF sensor cartridge with the compounds to be injected (this compound and stress test reagents).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Perform a baseline measurement of OCR and ECAR.
-
Inject this compound and monitor the changes in OCR and ECAR over time.
-
Subsequently, inject the mitochondrial or glycolytic stress test reagents to assess the metabolic phenotype of the cells in the presence of this compound.
-
Analyze the data using the Seahorse Wave software.
Caption: Workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer.
Conclusion
This compound is a potent and specific inhibitor of LDH that effectively disrupts glycolysis in cancer cells. Its mechanism of action leads to a metabolic vulnerability that can be exploited through combination therapies, particularly with inhibitors of oxidative phosphorylation. The preclinical data strongly support the continued investigation of this compound as a promising candidate for cancer therapy, with a clear biochemical rationale for its anti-tumor activity. Further studies are warranted to explore its efficacy in a broader range of cancer types and to translate these preclinical findings into clinical applications.
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of NCI-006: A Methodological Framework
Introduction
The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic (PK) profiles, which describe the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism. This document outlines a comprehensive, albeit hypothetical, framework for investigating the pharmacokinetics of a novel investigational drug, designated NCI-006. Due to the absence of publicly available data for a compound with this specific designation, this guide will present a standardized approach and methodologies that would be employed in such a study, intended for researchers, scientists, and drug development professionals.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species
This table represents a typical summary of key pharmacokinetic parameters that would be determined following single-dose administration of this compound in common preclinical models.
| Parameter | Mouse (IV) | Mouse (PO) | Rat (IV) | Rat (PO) | Dog (IV) | Dog (PO) |
| Dose (mg/kg) | 2 | 10 | 2 | 10 | 1 | 5 |
| T½ (h) | 1.5 | 2.1 | 2.8 | 4.5 | 6.2 | 8.1 |
| Cmax (ng/mL) | 850 | 320 | 980 | 410 | 750 | 280 |
| Tmax (h) | 0.1 | 0.5 | 0.1 | 1.0 | 0.2 | 1.5 |
| AUC₀-t (ng·h/mL) | 1275 | 1150 | 2744 | 2255 | 4650 | 3920 |
| AUC₀-inf (ng·h/mL) | 1310 | 1280 | 2810 | 2430 | 4780 | 4150 |
| CL (mL/min/kg) | 25.4 | - | 11.8 | - | 3.5 | - |
| Vd (L/kg) | 3.2 | - | 2.8 | - | 1.8 | - |
| F (%) | - | 78 | - | 73 | - | 70 |
Abbreviations: IV: Intravenous; PO: Oral; T½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Protocols
A rigorous investigation into the pharmacokinetics of this compound would necessitate a series of well-defined experiments. The following protocols describe standard methodologies for such an evaluation.
In Vitro Metabolic Stability Assessment
-
Objective: To determine the rate at which this compound is metabolized by liver microsomes, providing an early indication of its metabolic clearance.
-
Methodology:
-
This compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from various species (mouse, rat, dog, human) in a phosphate buffer (100 mM, pH 7.4).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an equal volume of cold acetonitrile containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
The natural logarithm of the percentage of remaining this compound is plotted against time to determine the in vitro half-life.
-
Plasma Protein Binding Assay
-
Objective: To quantify the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target tissues.
-
Methodology:
-
Rapid equilibrium dialysis (RED) is employed.
-
This compound is added to plasma from different species to a final concentration of 2 µM.
-
The plasma-drug mixture is dialyzed against a phosphate-buffered saline solution (pH 7.4) using a semi-permeable membrane at 37°C for 4-6 hours.
-
The concentration of this compound in each sample is determined by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To characterize the pharmacokinetic profile of this compound following intravenous and oral administration in mice and rats.
-
Methodology:
-
Male Sprague-Dawley rats (n=3-5 per group) are administered this compound either as an IV bolus (2 mg/kg) via the tail vein or by oral gavage (10 mg/kg).
-
Serial blood samples (approximately 100 µL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
-
Visualizations
The following diagrams illustrate conceptual workflows and relationships relevant to the pharmacokinetic evaluation of a novel compound like this compound.
Caption: A typical workflow for preclinical pharmacokinetic evaluation.
Caption: The physiological pathway of drug disposition in the body.
Caption: Logical flow from data acquisition to parameter estimation.
NCI-006: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic pathway of aerobic glycolysis.[1][2] Many cancer cells exhibit a heightened reliance on this pathway, a phenomenon known as the "Warburg effect," which leads to the production and secretion of large amounts of lactate into the tumor microenvironment (TME). This lactate-rich, acidic TME plays a pivotal role in promoting tumor progression, metastasis, and immunosuppression. This compound, by targeting LDH, aims to disrupt this metabolic adaptation and thereby favorably modulate the TME to enhance anti-tumor responses. This technical guide provides an in-depth overview of the core mechanism of this compound, its quantifiable impact on tumor biology, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting both LDHA and LDHB isoforms, thereby blocking the conversion of pyruvate to lactate.[1] This inhibition leads to a metabolic shift within the cancer cells, characterized by a decrease in glycolysis and a redirection of pyruvate towards mitochondrial respiration.[3][4] The consequences of this metabolic reprogramming extend beyond the cancer cell to the surrounding TME. By reducing lactate secretion, this compound can alleviate the acidic and immunosuppressive conditions that favor tumor growth and immune evasion.
Quantitative Impact of this compound
The following tables summarize the key quantitative data on the activity and effects of this compound from preclinical studies.
Table 1: In Vitro Potency and Cellular Effects of this compound
| Parameter | Cell Line / System | Value | Reference |
| LDHA IC50 | Enzyme Assay | 0.06 µM | [1][2] |
| LDHB IC50 | Enzyme Assay | 0.03 µM | [1][2] |
| Lactate Secretion EC50 | MIA PaCa-2 (Pancreatic) | 0.37 µM | [1] |
| HT29 (Colorectal) | 0.53 µM | [1] | |
| Mouse Red Blood Cells | 1.6 µM | [1] | |
| Human Red Blood Cells | 2.1 µM | [1] | |
| Cell Proliferation IC50 (72h) | TC71 (Ewing Sarcoma) | ~100 nmol/L | [1] |
| TC32 (Ewing Sarcoma) | ~100 nmol/L | [1] | |
| EW8 (Ewing Sarcoma) | ~100 nmol/L | [1] | |
| RDES (Ewing Sarcoma) | ~1 µmol/L | [1] | |
| Metabolic Effects (MIA PaCa-2) | |||
| Basal ECAR Reduction | 1 µM, 180 min | Time-dependent reduction | [1] |
| Basal OCR Improvement | 1 µM | Observed improvement | [1] |
| NAD/NADH Ratio | 0.2-5 µM, 2h | Reduction | [1] |
Table 2: In Vivo Pharmacodynamics and Anti-Tumor Efficacy of this compound
| Parameter | Animal Model | Dosing | Effect | Reference |
| Intratumoral LDH Inhibition | MIA PaCa-2 Xenograft | 50 mg/kg i.v. | ~80% inhibition at 30 min | [5] |
| MIA PaCa-2 Xenograft | 50 mg/kg p.o. | 20-40% inhibition (3-6h) | [5] | |
| Tumor Growth Inhibition | MIA PaCa-2 Xenograft | 50 mg/kg i.v. (q.o.d. x 2 weeks) | Significant growth slowing | [1] |
| [13C]Lactate/[13C]Pyruvate Ratio | MIA PaCa-2 Xenograft | 50 mg/kg i.v. | 74.7% decrease | [1] |
| Tumor Microenvironment Modulation | Syngeneic Glioblastoma Model | Direct infusion | Decrease in LDHA, PD-L1, CD133, and CD163 expression | [1] |
Impact on the Tumor Microenvironment: Signaling and Cellular Interactions
The inhibition of LDH by this compound initiates a cascade of effects that reshape the TME. The primary mechanism is the reduction of lactate, which has profound implications for various cellular components of the TME.
Caption: this compound inhibits LDH, reducing lactate and reversing immunosuppression in the TME.
Preliminary data from a syngeneic glioblastoma model suggests that this compound can decrease the expression of key markers associated with an immunosuppressive TME.[1] Specifically, a reduction in PD-L1, an immune checkpoint protein, and CD163, a marker for M2-like tumor-associated macrophages, points towards a potential reversal of T-cell exhaustion and a shift from a pro-tumor to an anti-tumor macrophage phenotype. The observed decrease in the cancer stem cell marker CD133 also suggests a broader impact on tumor cell plasticity.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are provided below. These are representative protocols based on published studies and common laboratory practices.
In Vitro Cell Proliferation Assay
This protocol outlines a standard method for assessing the effect of this compound on cancer cell proliferation.
Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.
Methodology:
-
Cell Seeding: Cancer cell lines are harvested during exponential growth and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Incubation: Plates are incubated for 24 hours to allow for cell attachment.
-
Treatment: this compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for an additional 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Murine Xenograft Model
This protocol describes a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Methodology:
-
Cell Implantation: An appropriate number of cancer cells (e.g., 1x10^6 to 5x10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²).
-
Randomization: Once tumors reach a specified size, mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered according to the desired dose and schedule. Mouse body weights are monitored as a measure of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Tissue Collection: Tumors and other relevant tissues are harvested for downstream analysis.
Immunohistochemistry (IHC) for TME Markers
This protocol provides a general framework for IHC staining of tumor tissues to assess changes in TME markers.
Methodology:
-
Tissue Preparation: Harvested tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody targeting the protein of interest (e.g., anti-PD-L1, anti-CD163) at a predetermined optimal dilution, typically overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system to visualize the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and coverslipped.
-
Imaging and Analysis: Slides are imaged using a brightfield microscope, and staining intensity and distribution are quantified using appropriate image analysis software.
Future Directions and Conclusion
This compound represents a promising therapeutic strategy that targets a key metabolic vulnerability of cancer cells. Its ability to modulate the tumor microenvironment, particularly by alleviating lactate-induced immunosuppression, positions it as a compelling candidate for combination therapies with immune checkpoint inhibitors and other immunomodulatory agents. The preliminary findings in glioblastoma models, demonstrating a reduction in PD-L1 and M2-like macrophage markers, are particularly encouraging and warrant further investigation.[1] Future research should focus on elucidating the detailed molecular mechanisms underlying this compound-mediated TME reprogramming across a broader range of cancer types and advancing this promising agent into clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCI-006 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCI-006 is a potent and orally active small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms.[1][2] LDH is a critical enzyme in the final step of anaerobic glycolysis, converting pyruvate to lactate. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making LDH a compelling target for cancer therapy. By inhibiting LDH, this compound disrupts glycolysis, leading to reduced lactate production, inhibition of tumor growth, and induction of apoptosis.[1][3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound competitively inhibits the activity of both LDHA and LDHB, with IC50 values in the nanomolar range.[1][2] This inhibition blocks the conversion of pyruvate to lactate, leading to a decrease in the NAD+/NADH ratio and a reduction in the extracellular acidification rate (ECAR).[4] The disruption of glycolytic flux ultimately results in decreased ATP production, increased oxidative stress, and induction of apoptosis in cancer cells that are highly dependent on glycolysis for their energy needs.[3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50/EC50 | Reference |
| TC71 | Ewing Sarcoma | Proliferation | ~100 nmol/L | [1] |
| TC32 | Ewing Sarcoma | Proliferation | ~100 nmol/L | [1] |
| RDES | Ewing Sarcoma | Proliferation | ~1 µmol/L | [1] |
| EW8 | Ewing Sarcoma | Proliferation | ~1 µmol/L | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Lactate Secretion | 0.37 µM | [1] |
| HT29 | Colorectal Cancer | Lactate Secretion | 0.53 µM | [1] |
| HCT116 | Colorectal Cancer | Cell Viability | Synergistic with IACS-010759 | [1] |
| MKN45 | Gastric Cancer | Cell Viability | Synergistic with IACS-010759 | [1] |
Table 2: Effect of this compound on LDH Isoforms
| Isoform | IC50 | Reference |
| LDHA | 0.06 µM | [1][2] |
| LDHB | 0.03 µM | [1][2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 10 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Metabolic Flux Analysis (Seahorse XF Analyzer)
This protocol measures the effect of this compound on glycolysis (ECAR) and mitochondrial respiration (OCR).
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Incubate overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate for 1 hour at 37°C in a non-CO2 incubator.
-
-
This compound Injection and Measurement:
-
Load the injector ports of the sensor cartridge with this compound (to achieve desired final concentrations) and other metabolic modulators.
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Measure baseline OCR and ECAR, then inject this compound and monitor the changes.
-
Data Analysis: Analyze the OCR and ECAR data using the Seahorse Wave software to determine the effect of this compound on glycolysis and mitochondrial respiration.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logic behind apoptosis detection.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NCI-006 for Enhancing Radiosensitivity of Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA (IC₅₀ = 0.06 μM) and LDHB (IC₅₀ = 0.03 μM) isoforms.[1] By inhibiting the conversion of pyruvate to lactate, the final step in aerobic glycolysis, this compound effectively disrupts the Warburg effect, a metabolic hallmark of many cancer cells. This inhibition leads to a reduction in lactate production, decreased glycolysis, and can induce apoptosis in tumor cells.[1] Emerging evidence indicates that this compound enhances the radiosensitivity of glycolytic tumor cells, presenting a promising strategy to improve the efficacy of radiation therapy, particularly in aggressive and radioresistant cancers.[1]
These application notes provide a comprehensive overview of the mechanisms, experimental protocols, and data presentation for investigating this compound as a radiosensitizing agent.
Mechanism of Action: Radiosensitization
The radiosensitizing effect of this compound is believed to be multifactorial, stemming from its primary action of inhibiting LDH and the subsequent metabolic reprogramming of tumor cells. The key mechanisms include:
-
Increased Oxidative Stress: By blocking lactate production, this compound can lead to an accumulation of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation. This metabolic shift can increase the generation of reactive oxygen species (ROS). Elevated ROS levels enhance the DNA-damaging effects of ionizing radiation (IR).
-
ATP Depletion and Impaired DNA Repair: Highly glycolytic tumor cells rely on LDH activity for rapid ATP production. Inhibition of LDH by this compound can deplete cellular ATP levels. DNA repair processes, such as homologous recombination (HR) and non-homologous end joining (NHEJ), are energy-dependent. Therefore, ATP depletion can hinder the ability of tumor cells to repair radiation-induced DNA double-strand breaks (DSBs), leading to increased cell death.
-
Modulation of the Tumor Microenvironment: Lactate secreted by tumor cells contributes to an acidic and immunosuppressive tumor microenvironment, which is associated with radioresistance. By reducing lactate production, this compound may help to normalize the tumor microenvironment, making it more susceptible to radiation therapy.
-
Alteration of Redox State: LDH is crucial for regenerating NAD+ from NADH, maintaining the cellular redox balance. This compound has been shown to decrease the NAD+/NADH ratio.[1] This alteration in the redox state can impact various cellular processes, including those involved in the response to radiation-induced stress.
Signaling Pathways
The interplay between metabolic disruption by this compound and the cellular response to radiation-induced DNA damage involves key signaling pathways.
References
Application of NCI-006 in Pancreatic Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. A key characteristic of many pancreatic tumors is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is often driven by oncogenic mutations in genes like KRAS, which are present in over 90% of PDAC cases. Lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway that converts pyruvate to lactate, has emerged as a promising therapeutic target. NCI-006 is a potent, orally active inhibitor of both LDH-A and LDH-B isoforms. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in pancreatic cancer models, particularly when used in combination with other metabolic inhibitors. This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting lactate dehydrogenase, which leads to a disruption of glycolysis and a subsequent decrease in lactate production.[1] This inhibition results in a reduced NAD+/NADH ratio within the cancer cells.[2] A critical finding is that the inhibition of LDH by this compound induces a rapid metabolic rewiring in tumor cells.[3] The cancer cells compensate for the blocked glycolytic pathway by increasing their reliance on mitochondrial respiration for energy production.[3] This metabolic plasticity presents a vulnerability that can be exploited with combination therapies. By co-administering this compound with an inhibitor of mitochondrial complex I, such as IACS-010759, a synergistic anti-tumor effect can be achieved, leading to significantly prolonged tumor growth inhibition.[3][4][5]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| LDHA IC50 | - | 0.06 µM | [1] |
| LDHB IC50 | - | 0.03 µM | [1] |
| Lactate Secretion EC50 (2h) | MIA PaCa-2 | 0.37 µM | [1] |
| Lactate Secretion EC50 (2h) | HT29 | 0.53 µM | [1] |
In Vivo Efficacy of this compound in a MIA PaCa-2 Xenograft Model
| Treatment Group | Dosage and Schedule | Outcome | Reference |
| This compound Monotherapy | 50 mg/kg, i.v., every other day for 2 weeks | Significantly impeded tumor growth | [2] |
| This compound + IACS-010759 | This compound: 50 mg/kg, i.v. + IACS-010759 | Significantly reduced tumor volumes compared to monotherapy | [2] |
| This compound + Metformin | This compound: 50 mg/kg, i.v. + Metformin: 50 mg/kg, p.o. | Significantly decreased 13C-lactate/13C-pyruvate ratio | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the effect of this compound on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell line (e.g., MIA PaCa-2)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: The following day, remove the medium and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After the incubation period, assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: In Vivo Xenograft Study in Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MIA PaCa-2 pancreatic cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., PBS)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MIA PaCa-2 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Control Group: Administer the vehicle solution intravenously (i.v.) or orally (p.o.) according to the same schedule as the treatment group.
-
This compound Monotherapy Group: Administer this compound at a dose of 50 mg/kg via i.v. injection every other day for two weeks.[2]
-
Combination Therapy Group: Co-administer this compound (50 mg/kg, i.v.) with IACS-010759 or metformin (50 mg/kg, p.o.) following the established dosing schedule.[2][6]
-
-
Monitoring: Monitor tumor growth and mouse body weight throughout the treatment period.[2]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of tumor growth inhibition. A Kaplan-Meier survival analysis can also be performed.[2]
Visualizations
Caption: this compound inhibits LDH, forcing metabolic rewiring towards mitochondrial respiration.
Caption: Workflow for preclinical evaluation of this compound in pancreatic cancer models.
Caption: Synergistic effect of dual metabolic inhibition in pancreatic cancer.
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Ewing Sarcoma Preclinical Models Using NCI-006
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewing sarcoma is an aggressive bone and soft tissue cancer that predominantly affects children and young adults.[1][2][3] A key characteristic of many cancers, including Ewing sarcoma, is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This increased reliance on glycolysis presents a potential therapeutic vulnerability. NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[4] By targeting LDH, this compound disrupts glycolysis and has shown significant anti-tumor activity in preclinical models of Ewing sarcoma.[5][6]
These application notes provide an overview of the use of this compound in Ewing sarcoma preclinical models, including its in vitro and in vivo efficacy, along with detailed protocols for key experiments.
Mechanism of Action of this compound in Ewing Sarcoma
Ewing sarcoma cells exhibit a high glycolytic rate, making them particularly susceptible to inhibitors of this pathway.[6] Lactate dehydrogenase (LDH), the target of this compound, is a crucial enzyme that catalyzes the conversion of pyruvate to lactate, a final step in aerobic glycolysis. This process also regenerates NAD+ which is necessary for sustained glycolysis. Inhibition of LDH by this compound leads to a disruption of the glycolytic flux, a decrease in ATP production, and an increase in intracellular pyruvate. This metabolic stress ultimately induces cell death in cancer cells that are highly dependent on glycolysis for their survival.[5][7]
Figure 1: Mechanism of Action of this compound.
In Vitro Efficacy of this compound in Ewing Sarcoma Cell Lines
This compound has demonstrated potent and selective activity against a panel of Ewing sarcoma cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.
| Cell Line | IC50 of this compound (72h treatment) | Reference |
| TC71 | 100 nM | [4][5] |
| TC32 | 100 nM | [4][5] |
| RDES | 1 µM | [4][5] |
| EW8 | 1 µM | [4][5] |
| MHHES1 | ~100-200 nM | [5] |
| A673 | ~100-200 nM | [5] |
This compound also demonstrates a dose-dependent inhibition of LDH activity in Ewing sarcoma cell lines, with IC50 values for LDH inhibition around 100 nM.[5]
In Vivo Efficacy of this compound in Ewing Sarcoma Xenograft Models
Preclinical studies using orthotopic xenograft models of Ewing sarcoma have shown that this compound can significantly impair tumor growth.[5] Treatment with this compound in these models leads to on-target inhibition of LDH activity within the tumor tissue.[5]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in Ewing sarcoma cell lines.
Materials:
-
Ewing sarcoma cell lines (e.g., TC71, A673)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed Ewing sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
LDH Activity Assay
This protocol is for measuring the inhibition of LDH activity by this compound in Ewing sarcoma cells.
Materials:
-
Ewing sarcoma cells
-
This compound
-
LDH activity assay kit (commercially available)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat Ewing sarcoma cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the LDH activity assay kit.
-
Perform the LDH activity assay according to the kit's instructions. This typically involves adding a reaction mixture containing lactate and NAD+ to the cell lysates and measuring the rate of NADH formation, which is proportional to LDH activity.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the LDH activity and normalize it to the total protein concentration of the lysate.
-
Determine the IC50 for LDH inhibition.
Orthotopic Ewing Sarcoma Xenograft Model
This protocol describes the establishment of an orthotopic xenograft model of Ewing sarcoma in immunodeficient mice.[5]
Materials:
-
Immunodeficient mice (e.g., SCID/Beige)
-
Ewing sarcoma cells (e.g., TC71)
-
Matrigel (optional)
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Insulin syringes
Procedure:
-
Harvest Ewing sarcoma cells and resuspend them in sterile PBS or HBSS at a concentration of 2 x 10^7 cells/mL.[5] Matrigel can be mixed with the cell suspension at a 1:1 ratio to promote tumor formation.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (2 million cells) orthotopically into the gastrocnemius muscle of the hind leg.[5]
-
Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers (Volume = 0.5 x length x width^2).
-
Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
In Vivo Drug Administration and Efficacy Study
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound.
Materials:
-
Tumor-bearing mice
-
This compound formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Prepare the this compound formulation. For in vivo use, this compound can be dissolved in a solution of 0.1N NaOH, added to PBS, and the pH adjusted to 7.4-7.8 with 1N HCl.[5]
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, measurement of intratumoral drug concentration, and LDH activity).
Figure 2: Experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a promising therapeutic agent for Ewing sarcoma that targets the metabolic vulnerability of these cancer cells. The provided data and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound and other LDH inhibitors in Ewing sarcoma. These models are crucial for the development of novel and more effective therapies for this devastating disease.
References
- 1. Frontiers | Exploiting Signaling Pathways and Immune Targets Beyond the Standard of Care for Ewing Sarcoma [frontiersin.org]
- 2. Exploiting Signaling Pathways and Immune Targets Beyond the Standard of Care for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of human Ewing/PNET sarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
Application Notes and Protocols: NCI-006 in Colorectal and Gastric Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of NCI-006, a potent lactate dehydrogenase (LDH) inhibitor, in colorectal and gastric cancer models. The protocols outlined below are based on published research and are intended to guide further investigation into the therapeutic potential of targeting cancer metabolism with this compound.
Introduction
This compound is a pyrazole-based small molecule inhibitor of lactate dehydrogenase A (LDHA) and LDHB, key enzymes in the glycolytic pathway.[1][2] Many cancer cells rely on aerobic glycolysis, a phenomenon known as the Warburg effect, for energy production and biosynthesis. By inhibiting LDH, this compound disrupts this metabolic process, leading to energy depletion and anti-tumor effects.[3] Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of colorectal and gastric cancer, particularly when used in combination with inhibitors of compensatory metabolic pathways.[1][2]
Mechanism of Action
This compound targets the final step of anaerobic glycolysis, the conversion of pyruvate to lactate, catalyzed by LDH. This inhibition leads to a decrease in lactate production and a potential shift towards mitochondrial respiration.[3][4] However, cancer cells can adapt to LDH inhibition by upregulating oxidative phosphorylation (OXPHOS). This metabolic plasticity highlights the rationale for a combination therapy approach. The synergistic anti-tumor effect of this compound with an OXPHOS inhibitor, such as IACS-010759 (a mitochondrial complex I inhibitor), has been demonstrated in colorectal and gastric cancer models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in colorectal and gastric cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (LDHA) | IC50 (LDHB) | Cell Proliferation IC50 | Reference |
| HT29 | Colorectal Cancer | Not Reported | Not Reported | Dose-dependently suppressed | [4] |
| HCT116 | Colorectal Cancer | Not Reported | Not Reported | Not Reported | [2] |
| MKN45 | Gastric Cancer | Not Reported | Not Reported | Not Reported | [2] |
| General | Not Specified | 0.06 µM | 0.03 µM | Not Applicable | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Route of Administration | Treatment Regimen | Outcome | Reference |
| HT29 | Colorectal Cancer | 50 mg/kg | Intravenous (IV) | Every other day for 1 or 2 weeks | Slowed tumor growth | [2][4] |
| HCT116 | Colorectal Cancer | 40 mg/kg | Intravenous (IV) | 2-3 times a week for 1-2 weeks (in combination with IACS-010759) | Inhibited tumor growth in combination | [2] |
| MKN45 | Gastric Cancer | 40 mg/kg | Intravenous (IV) | 2-3 times a week for 1-2 weeks (in combination with IACS-010759) | Inhibited tumor growth in combination | [2] |
| MIA PaCa-2 | Pancreatic Cancer | 50 mg/kg | Intravenous (IV) | Every other day for 1 or 2 weeks | Dose-dependently suppressed tumor LDH activity | [4] |
* Data from pancreatic cancer model included for additional context on in vivo activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound and combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCI-006 Dosing and Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, efficacy, and toxicity of the lactate dehydrogenase (LDH) inhibitor, NCI-006, based on preclinical studies. Detailed protocols for in vitro and in vivo experimentation are provided to guide researchers in their study design.
Overview of this compound
This compound is a potent and orally active inhibitor of both lactate dehydrogenase A (LDHA) and LDHB.[1][2] By blocking the conversion of pyruvate to lactate, this compound disrupts glycolytic metabolism, a pathway often exploited by cancer cells for rapid growth, a phenomenon known as the Warburg effect.[1][2] This inhibition leads to a decrease in lactate production and can induce metabolic stress, resulting in reduced cancer cell proliferation and, in some cases, apoptosis.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, particularly in Ewing sarcoma and pancreatic cancer.[1][2] Notably, the efficacy of this compound can be enhanced when used in combination with other metabolic inhibitors, such as the mitochondrial complex I inhibitor IACS-010759, which counteracts the adaptive metabolic rewiring of tumor cells.[1][2]
Quantitative Data Summary
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| TC71, TC32 | Ewing Sarcoma | IC50 (Proliferation, 72h) | ~100 nmol/L | [1] |
| RDES, EW8 | Ewing Sarcoma | IC50 (Proliferation, 72h) | ~1 µmol/L | [1] |
| Rhabdomyosarcoma | Pediatric Sarcoma | IC50 (Proliferation) | 1037 nmol/L | [1] |
| Osteosarcoma | Pediatric Sarcoma | IC50 (Proliferation) | 712 nmol/L | [1] |
| MIA PaCa-2 | Pancreatic Cancer | EC50 (Lactate Secretion) | 0.37 µM | [2] |
| HT29 | Colon Cancer | EC50 (Lactate Secretion) | 0.53 µM | [2] |
| Mouse RBCs | - | EC50 (Lactate Secretion) | 1.6 µM | [2] |
| Human RBCs | - | EC50 (Lactate Secretion) | 2.1 µM | [2] |
| HEK293T | - | IC50 (hLDHA) | 0.06 µM | [2] |
| HEK293T | - | IC50 (hLDHB) | 0.03 µM | [2] |
In Vivo Dosing and Efficacy of this compound in Mouse Xenograft Models
| Cancer Model | Treatment | Dosing Schedule | Route | Outcome | Reference |
| MIA PaCa-2, HT29 | This compound (50 mg/kg) | Once | PO/IV | Dose-dependent reduction in LDH activity at 2h, recovering to baseline by 24h. | [2] |
| MIA PaCa-2, HT29 | This compound (50 mg/kg) | Every other day for 1 or 2 weeks | IV | Slowed tumor growth. | [2] |
| HCT116, MKN45 | This compound (40 mg/kg) | 2-3 times a week for 1-2 weeks | IV | No significant tumor growth inhibition alone. | [2] |
| HCT116, MKN45 | This compound (40 mg/kg) + IACS-010759 | 2-3 times a week for 1-2 weeks | IV | Combination inhibited tumor growth. | [2] |
| TC71, TC32, EW8 | This compound (50 mg/kg) | Once or twice daily for 3 weeks | PO | Little change in tumor growth. | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits LDH, blocking pyruvate to lactate conversion.
Combined this compound and IACS-010759 Anti-Tumor Strategy
Caption: Dual inhibition of LDH and Complex I prevents metabolic escape.
Experimental Workflow for In Vivo Studies
Caption: Workflow for this compound in vivo xenograft studies.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Treatment: After 24 hours of cell seeding, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Dosing in Mouse Xenograft Models
-
Animal Models: Utilize immunodeficient mice (e.g., athymic nude or NOD-scid gamma mice) for the engraftment of human cancer cell lines or patient-derived xenografts (PDX).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse. For orthotopic models, follow established surgical procedures.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
This compound Formulation for In Vivo Use:
-
For a desired final concentration, dissolve the powdered this compound in a volume of 0.1N NaOH equivalent to 18% of the total solution volume.
-
Add this solution to Phosphate Buffered Saline (PBS).
-
Adjust the pH to 7.4–7.8 by the dropwise addition of 1N HCl.
-
Prepare the solution fresh weekly and store it at 4°C.
-
-
Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound via the desired route (oral gavage or intravenous injection) according to the predetermined dosing schedule. The vehicle control group should receive the formulation buffer without the drug.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the study endpoint, euthanize the mice and harvest tumors for further analysis (e.g., histopathology, biomarker analysis).
Protocol 3: Toxicity Assessment
-
Body Weight Monitoring: Record the body weight of each mouse at least twice weekly throughout the study. A significant and sustained body weight loss (>15-20%) is an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, and feeding/drinking behavior.
-
Hematological Analysis:
-
At the study endpoint, collect blood via cardiac puncture or other approved methods into EDTA-coated tubes.
-
Perform a complete blood count (CBC) to assess parameters such as red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelet count. A decrease in hematocrit may suggest hemolytic anemia.
-
-
Serum Chemistry:
-
Collect blood in serum separator tubes.
-
Centrifuge to separate the serum and analyze for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
-
Histopathology:
-
Harvest major organs (liver, kidney, spleen, etc.) and the tumor at the end of the study.
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist to identify any treatment-related pathological changes.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NCI-006 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of NCI-006 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and potent inhibitor of lactate dehydrogenase (LDH), targeting both LDHA (IC50 = 0.06 μM) and LDHB (IC50 = 0.03 μM).[1] By inhibiting LDH, this compound disrupts glycolysis, the process of converting glucose into energy, which many cancer cells rely on for rapid growth.[1][2][3] This inhibition leads to reduced lactate production, induction of apoptosis (programmed cell death) in cancer cells, and can enhance the sensitivity of tumors to radiation therapy.[1] Interestingly, inhibition of LDH by this compound can cause a rapid metabolic shift in tumor cells, making them more reliant on mitochondrial respiration for energy.[3] This creates a vulnerability that can be exploited with combination therapies.[3]
Q2: What are the reported in vitro effects of this compound?
A2: In vitro studies have demonstrated that this compound can:
-
Inhibit the proliferation of various cancer cell lines, including those from pancreatic cancer, colorectal cancer, and Ewing sarcoma.[1][4][5]
-
Dose-dependently suppress the growth of MIA PaCa-2 and HT29 cells.[4]
-
Inhibit LDH activity in Ewing sarcoma cell lines with IC50 values around 100 nmol/L.[1]
-
Reduce the NAD/NADH ratio and lactate secretion in cancer cells.[1]
-
Decrease the basal extracellular acidification rate (ECAR), a measure of glycolysis.[1]
-
Show synergistic effects in reducing cell viability when combined with the mitochondrial complex I inhibitor IACS-010759.[1]
Q3: What are the key considerations for designing an in vivo study with this compound?
A3: When designing an in vivo study with this compound, it is crucial to consider the following:
-
Animal Model: The choice of animal model is critical and should be relevant to the cancer type being studied. Athymic nude mice and SCID beige mice have been used in previous studies with xenografts of human cancer cell lines.[1][4]
-
Route of Administration: this compound has been administered both orally (p.o.) and intravenously (i.v.).[1][4] The choice of route will impact the pharmacokinetic profile and efficacy.
-
Dose and Schedule: Dose-ranging studies are essential to determine the optimal dose that balances anti-tumor activity with potential toxicity.[6] Dosing schedules can range from a single dose to multiple doses administered daily or on alternate days.[1][4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is important to correlate the drug concentration in plasma and tumor tissue with the biological effect (e.g., LDH inhibition).[7]
-
Combination Therapy: Given the metabolic rewiring induced by this compound, combination with agents targeting mitochondrial respiration, such as IACS-010759 or metformin, has shown enhanced anti-tumor effects.[1][3][4]
-
Toxicity Monitoring: Closely monitor animals for any signs of toxicity, such as weight loss or changes in behavior. High doses of this compound have been associated with a reduction in red blood cells and splenomegaly.[4]
Troubleshooting Guides
Problem 1: Inconsistent or lack of anti-tumor efficacy in vivo.
-
Possible Cause: Sub-optimal dosage or administration route.
-
Troubleshooting Step: Review the provided dosage tables and consider performing a dose-escalation study to identify the maximum tolerated dose (MTD) and the minimum effective dose.[6] Evaluate both oral and intravenous routes, as intravenous administration has shown more potent and immediate LDH inhibition in some models.[4][7]
-
-
Possible Cause: Rapid metabolic rewiring of tumor cells.
-
Troubleshooting Step: As this compound inhibits glycolysis, tumor cells may compensate by increasing mitochondrial respiration.[3] Consider a combination therapy approach by co-administering this compound with a mitochondrial inhibitor like IACS-010759 or metformin to block this escape pathway.[1][3][4]
-
-
Possible Cause: Poor drug formulation or stability.
Problem 2: Observed toxicity in animal models.
-
Possible Cause: Dose is too high.
-
Possible Cause: On-target toxicity due to systemic LDH inhibition.
-
Troubleshooting Step: LDH is present in normal tissues, and its inhibition can lead to side effects. An intermittent dosing schedule (e.g., every other day) may allow for recovery of normal tissues and minimize toxicity while maintaining anti-tumor efficacy.[4] Monitor hematocrit levels to assess for hemolytic anemia.[4]
-
Data Presentation
Table 1: Summary of this compound In Vivo Monotherapy Studies
| Animal Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Key Findings | Reference |
| Athymic nude mice | Pancreatic (MIA PaCa-2), Colorectal (HT29) | p.o. | 10, 50, 100, 200 mg/kg | Single dose | Dose-dependent reduction in LDH activity at 2h, with recovery to baseline by 24h. | [1] |
| Athymic nude mice | Pancreatic (MIA PaCa-2), Colorectal (HT29) | i.v. | 50 mg/kg | Every other day for 1 or 2 weeks | Significantly impeded tumor growth. Two weeks of treatment was more effective. | [4][10] |
| Fox Chase SCID beige mice | Ewing Sarcoma (TC71, TC32, EW8) | p.o. | 50 mg/kg | Once or twice daily for 3 weeks | Little change in tumor growth. | [1] |
Table 2: Summary of this compound In Vivo Combination Therapy Studies
| Animal Model | Tumor Type | Combination Agent | This compound Dosage & Route | Dosing Schedule | Key Findings | Reference |
| Nude mice | Colorectal (HCT116), Gastric (MKN45) | IACS-010759 | 40 mg/kg, i.v. | 2-3 times a week for 1-2 weeks | Combination significantly inhibited tumor growth compared to single agents. | [1] |
| Athymic nude mice | Colorectal (HT29) | Metformin | 30 mg/kg, i.v. | This compound every other day, Metformin daily for 2 weeks | Combination caused significantly greater tumor growth inhibition. | [4] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study
-
Animal Model and Tumor Implantation:
-
Use female athymic nude mice (4-6 weeks old).
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 MIA PaCa-2 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Randomization:
-
Randomly assign mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., PBS for i.v. injection).
-
Administer the drug according to the planned dosage and schedule.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Collect tumors and other relevant tissues for further analysis (e.g., LDH activity assay, histological analysis).
-
Protocol 2: Ex Vivo LDH Activity Assay
-
Sample Collection:
-
Collect blood samples from mice at specified time points after this compound administration (e.g., 2 and 24 hours).
-
Isolate red blood cells (RBCs) by centrifugation.
-
-
Lactate Production Measurement:
-
Incubate the isolated RBCs in a suitable buffer.
-
Measure the amount of lactate produced over time using a commercial lactate assay kit.
-
-
Data Analysis:
-
Compare the lactate production in RBCs from treated mice to that of vehicle-treated mice to determine the extent of LDH inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action and combination therapy.
Caption: General experimental workflow for in vivo this compound efficacy studies.
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. medkoo.com [medkoo.com]
- 3. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
NCI-006 solubility and formulation for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of NCI-006 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms with IC50 values of 0.06 μM and 0.03 μM, respectively.[1] Its primary mechanism of action is the inhibition of glycolysis, the metabolic pathway that converts glucose into lactate. By blocking LDH, this compound prevents the conversion of pyruvate to lactate, leading to a decrease in lactate production and the inhibition of tumor growth.[1] This inhibition of glycolysis can also induce apoptosis in cancer cells.[1]
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][3][4]
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo administration, particularly for intravenous injection, a specific formulation protocol is required. The powdered compound should be dissolved in a solution of 0.1N NaOH and PBS. The pH of the resulting solution must then be carefully adjusted to a physiological range of 7.4-7.8 by the dropwise addition of 1N HCl.[3][4]
Q4: What is the observed effect of this compound on cellular metabolism?
A4: this compound inhibits glycolysis, which can be observed as a reduction in the extracellular acidification rate (ECAR) in cancer cells.[1] Interestingly, inhibition of LDH by this compound can lead to a metabolic rewiring in tumor cells, causing them to increase their reliance on mitochondrial respiration for energy production.[5] This has led to studies combining this compound with inhibitors of mitochondrial complex 1, such as IACS-010759, to achieve a synergistic anti-tumor effect.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO from the stock solution is too high, causing the compound to precipitate out of the aqueous medium. | Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to maintain solubility. Prepare intermediate dilutions of the this compound stock in culture medium if necessary. |
| Difficulty dissolving this compound powder for in vivo formulation. | The compound may not be fully solubilizing in the initial NaOH/PBS mixture. | Gently warm the solution and use a vortex to aid dissolution. Ensure the pH is within the recommended range of 7.4-7.8, as solubility can be pH-dependent. Prepare the solution fresh before each use. |
| Inconsistent results in cellular assays. | Degradation of this compound in the stock solution. | Aliquot the DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. |
| Limited anti-tumor effect in in vivo studies with oral administration. | Poor oral bioavailability and inconsistent absorption. | For more consistent and potent systemic exposure, intravenous (IV) administration is recommended. The IV formulation ensures higher and more sustained plasma and tumor concentrations of this compound. |
Quantitative Data
This compound Solubility and Formulation Data
| Parameter | Value | Solvent/Vehicle | Notes |
| Maximum Solubility | Data not publicly available | DMSO | While a 10 mM stock solution in DMSO is commonly prepared, the upper limit of solubility has not been specified in the reviewed literature. |
| Maximum Solubility | Data not publicly available | Aqueous Solutions | This compound is poorly soluble in aqueous solutions at neutral pH. |
| In Vitro Stock Solution Concentration | 10 mM | DMSO | Standard concentration for preparing working dilutions for cell-based assays.[2][3][4] |
| In Vivo Formulation Concentration | 10 mg/mL | 0.1 N NaOH in PBS, pH 7.4-7.8 | This formulation is suitable for intravenous administration in animal models.[4] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.
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Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing this compound Formulation for In Vivo Intravenous Administration
-
Materials:
-
This compound powder
-
0.1 N Sodium Hydroxide (NaOH) solution, sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
1 N Hydrochloric Acid (HCl) solution, sterile
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Sterile tubes and filtration devices
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a volume of 0.1 N NaOH equivalent to 18% of the final desired volume.[3]
-
Add sterile PBS to bring the solution to the final volume. The target concentration is typically 10 mg/mL.[4]
-
Gently mix the solution until the this compound is fully dissolved.
-
Carefully adjust the pH of the solution to 7.4-7.8 by adding 1 N HCl dropwise while monitoring with a calibrated pH meter.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
-
This formulation should be prepared fresh before use. It can be stored at 4°C for up to one week.[3]
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
Technical Support Center: NCI-006 Combination Therapy Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NCI-006 in combination therapy protocols. This compound is a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in the metabolic pathway of many cancer cells.[1][2][3] By blocking LDH, this compound disrupts energy production in tumors.[1] However, cancer cells can adapt by shifting to alternative energy pathways, such as mitochondrial respiration.[1] This metabolic plasticity often necessitates combination therapies to achieve a significant anti-tumor effect.[1][4]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound combination therapies.
Question: My in vitro assay shows an antagonistic or merely additive effect, not the expected synergy. What are the potential causes?
Answer: Several factors can lead to a lack of synergy in in vitro assays:
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Incorrect Dosing: The concentrations of this compound or the combination agent may be outside the synergistic range. It is crucial to perform a dose-matrix experiment to identify the optimal concentrations.
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Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to one or both drugs.
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Metabolic Rewiring: this compound can induce rapid metabolic rewiring in cancer cells.[1] If the combination agent does not effectively target this new metabolic vulnerability, synergy will not be observed.
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Assay-Specific Issues: The experimental endpoint (e.g., 48h vs. 72h incubation) or the type of viability assay (e.g., MTS vs. crystal violet) can influence the results.
Question: I'm observing unexpected toxicity in my in vivo animal models. How can I troubleshoot this?
Answer: In vivo toxicity can be a significant hurdle. Here are some steps to address it:
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Dose and Schedule Modification: The doses of one or both agents may be too high, or the administration schedule may be too frequent. Consider reducing the dose of one or both drugs or increasing the interval between treatments.
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Pharmacokinetic Interactions: One drug may be altering the metabolism or clearance of the other, leading to higher-than-expected exposure.
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Off-Target Effects: While this compound is a potent LDH inhibitor, high concentrations may have off-target effects.[4]
Question: The in vivo anti-tumor effect of the combination therapy is not significantly better than this compound alone. What should I investigate?
Answer:
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Suboptimal Combination Agent: The chosen combination agent may not be effectively targeting the compensatory mechanisms induced by this compound. For example, after LDH inhibition by this compound, some tumors upregulate mitochondrial respiration.[1] In such cases, a mitochondrial complex I inhibitor like IACS-010759 has been shown to be an effective combination partner.[1][4]
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Tumor Microenvironment: The tumor microenvironment can influence drug efficacy.
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Drug Delivery: Ensure that both drugs are reaching the tumor tissue at effective concentrations.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent inhibitor of lactate dehydrogenase (LDH), specifically targeting both LDHA and LDHB isoforms.[3] LDH is a critical enzyme for cancer cells that rely on aerobic glycolysis (the Warburg effect) for energy production.[2] By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, thereby disrupting glycolysis and impairing tumor growth.[3][4]
What is the rationale for using this compound in a combination therapy?
While this compound can slow tumor growth, cancer cells can quickly adapt by rerouting pyruvate to the mitochondria to generate energy via oxidative phosphorylation.[1][2] This metabolic plasticity limits the efficacy of this compound as a monotherapy. Therefore, combining this compound with an agent that inhibits this escape pathway, such as a mitochondrial complex I inhibitor, can lead to a synergistic anti-tumor effect.[1][4]
What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[2] For in vitro use, it is typically dissolved in DMSO to create a stock solution.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Single Agent
| Cell Line | Cancer Type | This compound IC50 (nM) |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | 100-200 |
| MIA PaCa-2 | Pancreatic Cancer | Not specified |
| HT29 | Colorectal Cancer | Not specified |
| HCT116 | Colorectal Cancer | Not specified |
| MKN45 | Gastric Cancer | Not specified |
Data from a screening of 94 cancer cell lines showed Ewing sarcoma cell lines to be highly sensitive to this compound.[5]
Table 2: In Vivo Dosing and Efficacy of this compound
| Model | This compound Dose & Route | Combination Agent | Outcome |
| MIA PaCa-2/HT29 Xenograft | 50 mg/kg, p.o./i.v. | Monotherapy | Slowed tumor growth |
| HCT116/MKN45 Xenograft | 40 mg/kg, i.v. | IACS-010759 | Significant inhibition of tumor growth |
Note: In some models, this compound monotherapy did not inhibit tumor growth, but showed significant efficacy when combined with IACS-010759.[3]
Experimental Protocols
1. In Vitro Synergy Assessment using a Cell Viability Assay
This protocol outlines a general method for assessing the synergistic effects of this compound in combination with another agent using a colorimetric cell viability assay like the MTS assay.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Drug Preparation: Prepare a dilution series of this compound and the combination agent in culture medium.
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Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for a specified period (e.g., 72 hours).
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MTS Assay: Add MTS reagent to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Western Blotting for Target Engagement
This protocol can be used to confirm that this compound is engaging its target, LDH.
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Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: Block the membrane and then incubate with a primary antibody against LDHA or LDHB. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: this compound inhibits LDH, blocking glycolysis. This can cause metabolic rewiring to OXPHOS, a vulnerability for a combination agent.
Caption: A typical experimental workflow for evaluating this compound combination therapies, from in vitro screening to in vivo validation.
References
- 1. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
NCI-006 off-target effects and how to mitigate them
NCI-006 Technical Support Center
Disclaimer: The information provided in this technical support center guide is for research purposes only. This compound is a known lactate dehydrogenase (LDH) inhibitor, and this guide addresses potential off-target effects and mitigation strategies based on established scientific principles in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms with high potency (IC50 values of 0.06 µM and 0.03 µM, respectively).[1] By inhibiting LDH, this compound disrupts glycolysis, leading to reduced lactate production and apoptosis in cancer cells that rely on aerobic glycolysis.[1][2][3]
Q2: What are the known off-targets of this compound?
A2: Current studies indicate that this compound is highly selective for LDH. It has been shown to not inhibit the activity of related mitochondrial dehydrogenases, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), at effective concentrations.[1][4] However, as with any small molecule inhibitor, off-target effects can be context-dependent and may not be fully characterized. Researchers should always consider the possibility of unknown off-targets in their experimental systems.
Q3: How can I determine if an observed phenotype in my experiment is due to an off-target effect of this compound?
A3: Differentiating between on-target and off-target effects is crucial for accurate interpretation of results.[5][6] A multi-pronged approach is recommended:
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Dose-Response Analysis: Perform a dose-response curve for this compound in your model. If the phenotype occurs at concentrations significantly higher than the IC50 for LDH inhibition, it may be an off-target effect.
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Use of a Structurally Different LDH Inhibitor: Employing a second, structurally distinct LDH inhibitor can help confirm that the observed effect is due to LDH inhibition and not a shared off-target of this compound's specific chemical scaffold.
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Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out LDHA and/or LDHB. If the phenotype of genetic knockdown recapitulates the effect of this compound treatment, it strongly suggests an on-target mechanism.
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Rescue Experiments: Attempt to rescue the this compound-induced phenotype by adding back the product of the enzymatic reaction, lactate, or by supplementing with downstream metabolites.
Troubleshooting Guide
Issue 1: Unexpectedly high cellular toxicity is observed at concentrations thought to be selective for LDH.
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Possible Cause: This could be due to a sensitive off-target in your specific cell line or a strong dependence on glycolysis, making the on-target effect more potent than anticipated.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Measure lactate production or the NAD+/NADH ratio in your cells treated with this compound to confirm LDH inhibition at the concentrations causing toxicity.[1]
-
Assess Cell Line Sensitivity: Compare the toxicity of this compound across a panel of cell lines with varying reliance on glycolysis. This can help determine if the toxicity correlates with the expected on-target mechanism.
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Perform an Unbiased Screen: If off-target effects are suspected, consider a broader profiling approach, such as a kinome scan or a proteome-wide thermal shift assay (though less common for non-kinase inhibitors), to identify potential unintended binding partners.[7]
-
Issue 2: this compound treatment leads to paradoxical metabolic rewiring in my cancer model.
-
Possible Cause: Inhibition of LDH can cause a rapid metabolic shift in some cancer cells, redirecting pyruvate to mitochondrial respiration (OXPHOS) as a compensatory mechanism.[2][8]
-
Troubleshooting Steps:
-
Measure Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer or similar technology to measure the OCR of cells treated with this compound. An increase in OCR would indicate a shift towards mitochondrial respiration.[1]
-
Combination Therapy: To counteract this metabolic plasticity, consider co-treatment with an inhibitor of mitochondrial complex I, such as IACS-010759.[1][8] This combination has been shown to have synergistic anti-tumor effects.[1][4]
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Off-Target | Activity |
| LDHA | 0.06[1] | Malate Dehydrogenase (MDH) | No inhibition observed[1][4] |
| LDHB | 0.03[1] | Succinate Dehydrogenase (SDH) | No inhibition observed[1][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 / IC50 (µM) |
| MIA PaCa-2 | Lactate Secretion | 0.37[1] |
| HT29 | Lactate Secretion | 0.53[1] |
| Ewing Sarcoma Cell Lines | Proliferation (72h) | 0.1 - 1.0[1] |
| Human Red Blood Cells | Lactate Secretion | 2.1[4] |
| Mouse Red Blood Cells | Lactate Secretion | 1.6[4] |
Experimental Protocols & Methodologies
Protocol 1: Western Blot Analysis to Confirm Downstream Effects of LDH Inhibition
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Objective: To assess the levels of proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3) following this compound treatment.
-
Methodology:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound binds to and stabilizes LDH in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble LDH at each temperature using Western blotting or other protein detection methods.
-
Analysis: In the this compound-treated samples, LDH should remain soluble at higher temperatures compared to the vehicle control, indicating target engagement and stabilization.
-
Visualizations
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. medkoo.com [medkoo.com]
- 3. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
Stability of NCI-006 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of NCI-006 under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The stability of this compound is highly dependent on its form (solid powder, stock solution, or working solution) and the duration of storage. Adherence to the recommended storage conditions is crucial to ensure the integrity of the compound for experimental use.
Q2: How should I prepare a stock solution of this compound?
A2: For in vitro experiments, this compound stock solutions are typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.[1]
Q3: How do I prepare this compound for in vivo studies?
A3: A common formulation for in vivo administration involves dissolving this compound in 0.1 N NaOH and then adjusting the pH to a physiological range of 7.4-7.8 with the dropwise addition of 1N HCl, followed by dilution with PBS to the final concentration.[1]
Q4: What is the known stability of the formulated this compound solution for in vivo use?
A4: The in vivo formulation of this compound, prepared as described above, has been reported to be stable for up to two weeks when stored at 4°C.[1] For optimal results, it is best practice to prepare this solution fresh.
Q5: Is there any information on the photostability of this compound?
A5: While specific photostability studies for this compound are not publicly available, general best practices for handling light-sensitive compounds should be followed. It is recommended to store this compound, in both solid and solution form, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound is stored according to the recommendations in the tables below. Use freshly prepared solutions whenever possible. |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | This compound is soluble in DMSO.[2] For aqueous buffers, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed the recommended percentage for cell-based assays. For in vivo formulations, follow the specific pH adjustment protocol. |
| Loss of compound activity over time in working solutions | Instability in experimental media or buffers. | Prepare working solutions fresh for each experiment. If solutions must be stored, perform validation studies to determine stability under your specific experimental conditions (e.g., temperature, pH, and media components). |
Stability Data
This compound Solid Form
| Storage Condition | Duration | Stability |
| Ambient Temperature | Short-term (days to weeks) | Stable for shipping and customs.[2] |
| 0 - 4°C (Dry, Dark) | Short-term (days to weeks) | Recommended for short-term storage.[2] |
| -20°C (Dry, Dark) | Long-term (months to years) | Recommended for long-term storage; shelf life >3 years if stored properly.[2] |
This compound Solutions
| Solution Type | Solvent | Storage Condition | Duration | Stability |
| Stock Solution | DMSO | -20°C | Not specified | Recommended to be aliquoted and stored.[1] |
| In Vivo Formulation | 0.1 N NaOH/PBS (pH 7.4-7.8) | 4°C | Up to 2 weeks | Stable.[1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a volume of 0.1N NaOH equivalent to 18% of the final desired volume.[1]
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Add Phosphate Buffered Saline (PBS) to approach the final volume.
-
Carefully adjust the pH to 7.4–7.8 by adding 1N HCl dropwise while monitoring the pH.[1]
-
Bring the solution to the final desired volume with PBS.
-
This solution can be stored at 4°C for up to two weeks.[1]
Visualizations
Caption: Experimental workflow for this compound preparation and use.
Caption: Mechanism of action of this compound on the glycolytic pathway.
References
Technical Support Center: NCI-006 Treatment Schedule Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lactate dehydrogenase (LDH) inhibitor, NCI-006. Our goal is to facilitate the design and execution of experiments aimed at refining this compound treatment schedules for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms with IC50 values of 0.06 μM and 0.03 μM, respectively.[1] By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis. This disruption of glycolysis leads to a decrease in lactate production, inhibition of tumor growth, and induction of apoptosis in cancer cells that rely on this metabolic pathway.[1][2]
Q2: What is "metabolic rewiring" in the context of this compound treatment, and how can it be addressed?
A2: Cancer cells can adapt to LDH inhibition by redirecting pyruvate into the tricarboxylic acid (TCA) cycle to support mitochondrial respiration.[3][4] This metabolic plasticity can limit the efficacy of this compound as a monotherapy. To counteract this, a combination therapy with a mitochondrial complex I inhibitor, such as IACS-010759, has been shown to have synergistic antitumor effects by simultaneously blocking both glycolysis and oxidative phosphorylation.[2][3][5][6]
Q3: What are the recommended starting doses and administration routes for in vivo studies with this compound?
A3: Based on preclinical studies in mouse xenograft models, intravenous (IV) administration of this compound has shown greater efficacy in inhibiting intratumoral LDH activity compared to oral (PO) administration.[2] A commonly used and effective IV dosage is 50 mg/kg.[2] For oral administration, doses up to 200 mg/kg have been tested.[2] The choice of administration route and dose will depend on the specific tumor model and experimental goals.
Q4: How should this compound be prepared for in vitro and in vivo experiments?
A4: For in vitro use, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM), which is then further diluted in the appropriate culture medium.[7][8] For in vivo applications, a powdered form of this compound can be dissolved in a solution of 0.1N NaOH, followed by the addition of PBS and dropwise addition of 1N HCl to achieve a physiological pH of 7.4–7.8.[7]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low Efficacy in Cell Viability Assays | Cell line is not highly dependent on glycolysis. | Screen a panel of cell lines to identify those with a glycolytic phenotype. Ewing sarcoma cell lines have shown high sensitivity to this compound.[7] |
| Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal IC50 for your specific cell line. IC50 values for Ewing sarcoma cell lines range from 100 nM to 1 µM after 72 hours of treatment.[1][7] | |
| Issues with this compound solubility or stability in culture media. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). | |
| Inconsistent Results in Replicate Wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently between plating replicates. |
| "Edge effect" in microplates. | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Limited Anti-tumor Activity of this compound Monotherapy | Metabolic rewiring of tumor cells to oxidative phosphorylation. | Consider a combination therapy with a mitochondrial inhibitor like IACS-010759 to block this escape pathway.[2][3][6] |
| Poor bioavailability with oral administration. | Intravenous administration has been shown to be more effective at inhibiting intratumoral LDH activity.[2] | |
| Insufficient dosing frequency or duration. | LDH activity can recover within 24 hours of a single dose.[2] Consider a dosing schedule of every other day to maintain target inhibition.[2] | |
| Toxicity or Weight Loss in Mice | On-target toxicity due to systemic LDH inhibition. | Monitor animal health and body weight closely. An intermittent dosing schedule (e.g., three times a week) may be better tolerated.[2] |
| Formulation issues. | Ensure the pH of the in vivo formulation is within the physiological range (7.4-7.8).[7] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Incubation Time |
| MIA PaCa-2 | Pancreatic Cancer | Lactate Secretion | 0.37 µM | 1 hour |
| HT29 | Colorectal Cancer | Lactate Secretion | 0.53 µM | 1 hour |
| TC71 | Ewing Sarcoma | Cell Proliferation | ~100 nM | 72 hours |
| TC32 | Ewing Sarcoma | Cell Proliferation | ~100 nM | 72 hours |
| RDES | Ewing Sarcoma | Cell Proliferation | ~1 µM | 72 hours |
| EW8 | Ewing Sarcoma | Cell Proliferation | ~1 µM | 72 hours |
Data compiled from multiple sources.[1][2]
Table 2: In Vivo this compound Treatment Schedules and Outcomes in Xenograft Models
| Tumor Model | Treatment Regimen | Administration Route | Outcome |
| MIA PaCa-2 | 50 mg/kg, every other day for 1 or 2 weeks | IV | Significant tumor growth inhibition. Two weeks of treatment was more effective.[2] |
| MIA PaCa-2 | 50 mg/kg this compound (IV, 3x/week for 2 weeks) + 20 mg/kg IACS-010759 (PO, 5x/week for 2 weeks) | IV and PO | Significantly reduced tumor volume compared to monotherapy.[2] |
| Ewing Sarcoma (TC71, TC32, EW8) | 50 mg/kg, once or twice daily for 3 weeks | PO | Minimal efficacy.[7] |
Experimental Protocols
Key Experiment 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Key Experiment 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MIA PaCa-2 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
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Treatment Initiation: When tumors reach a palpable size, randomize the mice into treatment and control groups.
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Drug Administration: Administer this compound (e.g., 50 mg/kg) via the desired route (e.g., intravenous injection) and schedule (e.g., every other day). The control group should receive the vehicle.
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Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or LDH activity assay).
Visualizations
Caption: this compound inhibits LDH, blocking lactate production from pyruvate.
Caption: Workflow for evaluating this compound efficacy from in vitro to in vivo.
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Metabolic Compensation Following NCI-006 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating metabolic compensation after treatment with NCI-006, a potent lactate dehydrogenase (LDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active small molecule inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms.[1][2] LDH is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting LDH, this compound disrupts glycolysis, leading to reduced lactate production and an accumulation of pyruvate.[1][3] This can induce apoptosis in cancer cells that are highly dependent on glycolysis for their energy production.[1]
Q2: What is metabolic compensation in the context of this compound treatment?
A2: Metabolic compensation, or metabolic rewiring, is a phenomenon where cancer cells adapt to the inhibition of one metabolic pathway by upregulating an alternative pathway to meet their energy demands. Following treatment with this compound, which blocks glycolysis, cancer cells may compensate by increasing their reliance on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production.[4][5] This metabolic plasticity can be a mechanism of resistance to this compound monotherapy.[6]
Q3: How can I detect metabolic compensation to this compound in my experiments?
A3: Metabolic compensation towards OXPHOS can be detected by observing changes in cellular bioenergetics. Key indicators include an increased oxygen consumption rate (OCR), which is a measure of mitochondrial respiration, and a decreased extracellular acidification rate (ECAR), a measure of glycolysis.[2][3] These parameters can be measured using extracellular flux analyzers. Further confirmation can be obtained through western blot analysis of OXPHOS complex subunits and metabolomic profiling.
Q4: What are the IC50 values for this compound in different cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their differential reliance on glycolysis.
| Cell Line | Cancer Type | IC50 (LDHA) | IC50 (LDHB) | Proliferation IC50 (72h) |
| MIA PaCa-2 | Pancreatic Cancer | - | - | - |
| HT29 | Colorectal Cancer | - | - | - |
| Ewing Sarcoma (TC71, TC32) | Ewing Sarcoma | - | - | ~100 nmol/L |
| Ewing Sarcoma (RDES, EW8) | Ewing Sarcoma | - | - | ~1 μmol/L |
| HCT116 | Colorectal Cancer | - | - | - |
| MKN45 | Gastric Cancer | - | - | - |
| General | 0.06 µM | 0.03 µM |
Data compiled from multiple sources.[1][2] Specific IC50 values for proliferation should be determined empirically for your cell line of interest.
Troubleshooting Guides
Seahorse XF Assay Troubleshooting
Issue 1: Low Oxygen Consumption Rate (OCR) and poor response to Mito Stress Test compounds.
-
Possible Cause 1: Suboptimal cell number. Too few cells will result in OCR signals that are below the detection limit of the instrument.
-
Troubleshooting Tip: Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell type. Aim for a basal OCR in the range of 50-400 pmol/min.
-
Possible Cause 2: Poor cell adherence or uneven plating. A non-uniform cell monolayer can lead to variability and low OCR readings.
-
Troubleshooting Tip: Ensure even cell distribution by gently swirling the plate before incubation. For loosely adherent cells, consider coating the plates with an attachment factor like poly-D-lysine.
-
Possible Cause 3: Incorrect preparation of assay medium or compounds. The pH of the assay medium is critical, and improperly prepared or stored compounds can lose activity.
-
Troubleshooting Tip: Prepare fresh assay medium for each experiment and ensure the pH is adjusted to 7.4 at 37°C. Reconstitute compounds according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
Issue 2: Unexpected decrease in OCR after oligomycin injection in the Mito Stress Test.
-
Observation: This is the expected result. Oligomycin is an inhibitor of ATP synthase (Complex V). Its injection should lead to a decrease in OCR, which represents the portion of basal respiration that was coupled to ATP production.
-
Troubleshooting Tip: If you do not observe a decrease in OCR after oligomycin injection, it may indicate that your cells have very low ATP-linked respiration or that the oligomycin is inactive.
Western Blot Troubleshooting
Issue: Weak or no signal for OXPHOS complex subunits.
-
Possible Cause 1: Low protein abundance. Mitochondrial proteins, including OXPHOS subunits, may be less abundant than some cytosolic proteins.
-
Troubleshooting Tip: Consider using a mitochondrial isolation protocol to enrich for mitochondrial proteins before running the western blot.[7][8]
-
Possible Cause 2: Inefficient protein extraction or transfer.
-
Troubleshooting Tip: Use a lysis buffer optimized for mitochondrial proteins. Ensure complete transfer of proteins to the membrane by optimizing transfer time and voltage.
-
Possible Cause 3: Poor antibody performance.
-
Troubleshooting Tip: Use a validated antibody cocktail that detects representative subunits from all five mitochondrial respiratory chain complexes to streamline the analysis.[9] Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions.
Experimental Protocols
Seahorse XF Mito Stress Test
This protocol is for assessing mitochondrial function.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (typical concentrations for many cancer cell lines):
-
Port A: Oligomycin (1.0-1.5 µM)
-
Port B: FCCP (0.5-1.5 µM) - Note: FCCP concentration should be optimized for each cell line.
-
Port C: Rotenone/Antimycin A (0.5 µM)
-
-
Assay Execution: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.
Seahorse XF Glycolysis Stress Test
This protocol is for assessing the key parameters of glycolysis.
Methodology:
-
Cell Seeding and Cartridge Hydration: Follow steps 1 and 2 from the Mito Stress Test protocol.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the culture medium with the prepared assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (typical concentrations):
-
Port A: Glucose (10 mM)
-
Port B: Oligomycin (1.0-1.5 µM)
-
Port C: 2-Deoxyglucose (2-DG) (50 mM)
-
-
Assay Execution: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.
Western Blot for OXPHOS Subunits
This protocol outlines the detection of mitochondrial respiratory complex subunits.
Methodology:
-
Sample Preparation:
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody cocktail targeting subunits of all five OXPHOS complexes (e.g., Abcam Total OXPHOS Rodent WB Antibody Cocktail) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Metabolomics Workflow Overview
Metabolomics provides a comprehensive snapshot of the metabolic state of cells.
Methodology:
-
Sample Collection and Quenching: Rapidly quench metabolic activity in cell cultures, typically using liquid nitrogen or cold methanol, to preserve the metabolic state.
-
Metabolite Extraction: Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Sample Analysis: Analyze the metabolite extracts using analytical platforms such as mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.[10]
-
Data Processing and Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to identify significant changes in metabolite levels between control and this compound treated groups. Pathway analysis can then be used to interpret the biological significance of these changes.
Visualizations
Caption: this compound inhibits LDH, blocking lactate production and promoting metabolic compensation towards OXPHOS.
Caption: Experimental workflow for a Seahorse XF metabolic flux assay.
Caption: Troubleshooting decision tree for low OCR readings in Seahorse assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 9. Western Blot Analysis of Mitochondrial Respiratory Chain Proteins [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring NCI-006 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for monitoring the cellular target engagement of NCI-006, a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the kinase domain, it blocks the phosphorylation of EGFR and downstream signaling proteins, leading to the inhibition of cell proliferation and survival pathways.
Q2: Which cellular assays are recommended for confirming this compound target engagement?
Several assays can be used to measure the extent to which this compound binds to and inhibits EGFR in cells. The primary recommended methods include:
-
Western Blotting to detect changes in the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK).
-
Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to EGFR by assessing changes in protein thermal stability.
-
NanoBRET™ Target Engagement Assay for a quantitative measurement of drug-target affinity and residence time in living cells.
Q3: How do I choose the most appropriate target engagement assay for my experiment?
The choice of assay depends on the specific experimental question:
-
For a qualitative or semi-quantitative assessment of downstream pathway modulation, Western Blotting is a standard and accessible method.
-
To confirm direct physical binding of this compound to EGFR, CETSA is a valuable tool.
-
For precise, quantitative measurements of binding affinity and occupancy in real-time within living cells, the NanoBRET™ assay is the gold standard.
Troubleshooting Guides
Problem 1: No change in EGFR phosphorylation is observed by Western Blot after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive this compound Compound | Verify the integrity and concentration of the this compound stock solution. Test a fresh dilution from a new stock. |
| Insufficient Treatment Time or Concentration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. |
| Low EGFR Activation | Ensure that the cells are stimulated with EGF (e.g., 100 ng/mL for 15 minutes) prior to lysis to induce EGFR phosphorylation. |
| Poor Antibody Quality | Use a validated phospho-specific EGFR antibody. Run positive and negative controls to confirm antibody performance. |
| Sub-optimal Lysis Buffer | Ensure the lysis buffer contains phosphatase and protease inhibitors to preserve phosphorylation states. |
Problem 2: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Troubleshooting Step |
| Uneven Heating of Samples | Use a thermal cycler with a heated lid for precise and uniform temperature control across all samples. |
| Inefficient Cell Lysis | Optimize the number of freeze-thaw cycles to ensure complete cell lysis and release of soluble proteins. |
| High Variability in Protein Concentration | Perform a protein quantification assay (e.g., BCA) and normalize the total protein concentration across all samples before heating. |
| Inappropriate Temperature Range | Conduct a preliminary melt-curve experiment to determine the optimal temperature range that captures the thermal transition of EGFR. |
Problem 3: Low signal or high background in the NanoBRET™ Target Engagement Assay.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Donor-Acceptor Ratio | Titrate the NanoLuc®-EGFR fusion vector and the energy transfer probe to find the optimal expression and signal window. |
| Cell Viability Issues | Ensure cells are healthy and not overgrown at the time of transfection and assay. Perform a cell viability check. |
| Incorrect Filter Set | Use appropriate filters for measuring donor (450 nm) and acceptor (610 nm) emission wavelengths. |
| Compound Interference | Test for compound auto-luminescence or auto-fluorescence by running control wells with the compound but without the NanoBRET™ components. |
Quantitative Data Summary
The following table summarizes typical quantitative outputs from the described assays for monitoring this compound target engagement.
| Assay | Parameter Measured | Hypothetical Value for this compound | Interpretation |
| Western Blot | IC₅₀ (Inhibition of p-EGFR) | 50 nM | The concentration of this compound required to inhibit 50% of EGFR phosphorylation. |
| CETSA | Tₘ Shift (ΔTₘ) | +4.2 °C | This compound binding stabilizes EGFR, increasing its melting temperature. |
| NanoBRET™ | IC₅₀ (Target Engagement) | 35 nM | The concentration of this compound required to displace 50% of the tracer from EGFR. |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
-
Cell Seeding: Plate A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace growth media with serum-free media and incubate for 12-16 hours.
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0-10 µM) for 2 hours.
-
EGF Stimulation: Stimulate cells with 100 ng/mL of EGF for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture A549 cells to 80% confluency and treat with this compound (e.g., 1 µM) or vehicle control for 2 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble EGFR by Western Blot or ELISA.
-
Data Plotting: Plot the relative amount of soluble EGFR as a function of temperature to generate melt curves for both vehicle and this compound treated samples.
Visual Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Validation & Comparative
NCI-006: A Comparative Guide to a Novel Lactate Dehydrogenase Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in oncology due to its pivotal role in the metabolic reprogramming of cancer cells, famously known as the Warburg effect. Inhibition of LDH disrupts the conversion of pyruvate to lactate, a process essential for regenerating NAD+ and sustaining high rates of glycolysis in tumor cells. This guide provides a comprehensive comparison of NCI-006, a novel LDH inhibitor, with other prominent LDH inhibitors in cancer research, supported by experimental data and detailed methodologies.
Performance Comparison of LDH Inhibitors
The efficacy of small molecule inhibitors is a key consideration in drug development. The following tables summarize the inhibitory potency of this compound against its primary targets, LDHA and LDHB, in comparison to other well-characterized LDH inhibitors.
Table 1: Inhibitory Activity against LDHA and LDHB
| Inhibitor | Target(s) | LDHA IC50 | LDHB IC50 |
| This compound | LDHA/LDHB | 0.06 µM[1] | 0.03 µM[1] |
| GSK2837808A | LDHA/LDHB | 2.6 nM | 43 nM |
| GNE-140 | LDHA/LDHB | 3 nM | 5 nM |
| FX-11 | LDHA | 23.3 µM (in HeLa cells) | - |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: Cellular Activity of LDH Inhibitors
| Inhibitor | Cell Line(s) | Effect | EC50/IC50 |
| This compound | MIA PaCa-2, HT29 | Reduced NAD+/NADH ratio, Inhibited lactate secretion | 0.37 µM, 0.53 µM (Lactate secretion) |
| This compound | Ewing Sarcoma (TC71, TC32) | Inhibition of proliferation | ~100 nM |
| GSK2837808A | Snu398 | Inhibition of lactate production | 400 nM |
| FX-11 | BxPc-3, MIA PaCa-2 | Inhibition of cell proliferation | 49.27 µM, 60.54 µM |
EC50: Half-maximal effective concentration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
The diagram above illustrates the central role of Lactate Dehydrogenase A (LDHA) in aerobic glycolysis, a hallmark of cancer metabolism. Glucose is converted to pyruvate through glycolysis. In cancer cells, LDHA facilitates the conversion of pyruvate to lactate, regenerating NAD+ from NADH and allowing glycolysis to continue at a high rate. This compound and other LDH inhibitors block this step, forcing pyruvate into the mitochondria for oxidative phosphorylation via the TCA cycle, a less favorable metabolic pathway for rapid tumor growth.
This workflow outlines the standard preclinical evaluation process for a novel LDH inhibitor like this compound. Initial in vitro studies assess the compound's direct inhibitory effect on the LDH enzyme and its impact on cancer cell viability and metabolism. Promising candidates then advance to in vivo studies using animal models, typically tumor xenografts in immunocompromised mice, to evaluate anti-tumor efficacy, pharmacokinetics, and potential toxicity.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of LDH inhibitors.
LDH Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of LDH in cell lysates or purified enzyme preparations.
-
Preparation of Reagents:
-
Assay Buffer: 0.2 M Tris-HCl, pH 8.2.
-
Substrate Solution: Prepare a fresh solution containing 50 mM lithium lactate, 0.66 mM INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride), 0.28 mM PMS (phenazine methosulfate), and 1.3 mM NAD+ in Assay Buffer.
-
Lysis Buffer: 0.1% Triton X-100 in PBS.
-
-
Sample Preparation:
-
For cell-based assays, seed 1-5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of the LDH inhibitor (e.g., this compound) for the desired time.
-
Lyse the cells using Lysis Buffer and collect the supernatant after centrifugation.
-
-
Assay Procedure:
-
Add 50 µL of cell lysate or purified enzyme to a new 96-well plate.
-
Add 100 µL of the freshly prepared Substrate Solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the LDH activity.
-
Cell Viability Assay (LDH Release Assay)
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the LDH inhibitor at various concentrations. Include untreated cells as a negative control and cells treated with a lysis agent (e.g., 1% Triton X-100) as a positive control for maximum LDH release.
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to a commercial kit's instructions or as described in the LDH Activity Assay protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Measurement:
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
In Vivo Tumor Xenograft Study
This protocol outlines a typical study to evaluate the anti-tumor efficacy of an LDH inhibitor in a mouse model.
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice, such as athymic nude or NOD/SCID mice, aged 6-8 weeks.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 MIA PaCa-2 cells in Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
This compound demonstrates potent inhibition of both LDHA and LDHB isoforms, translating to effective suppression of cancer cell proliferation, particularly in glycolysis-dependent tumors like Ewing sarcoma. Its efficacy, both in vitro and in vivo, positions it as a promising candidate for further preclinical and clinical development. When compared to other LDH inhibitors, this compound's dual inhibitory action and demonstrated in vivo activity are notable advantages. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of this compound and other emerging LDH inhibitors in the field of cancer research.
References
A Comparative Analysis of Novel Lactate Dehydrogenase Inhibitors: NCI-006 and NCI-737
A Detailed Examination for Researchers and Drug Development Professionals
In the landscape of cancer metabolism, the enzyme lactate dehydrogenase (LDH) has emerged as a critical therapeutic target. Its role in promoting aerobic glycolysis, a hallmark of many cancers, makes it a focal point for drug development. Two novel LDH inhibitors, NCI-006 and NCI-737, developed through the National Cancer Institute (NCI) Experimental Therapeutics (NExT) Program, have shown significant promise in preclinical studies.[1][2] This guide provides a comprehensive, data-driven comparison of these two potent inhibitors to aid researchers, scientists, and drug development professionals in their evaluation.
Mechanism of Action: Disrupting the Warburg Effect
Both this compound and NCI-737 are potent, orally active small molecule inhibitors that are equipotent against both LDHA and LDHB isoforms.[1][2] Their primary mechanism of action is the inhibition of lactate dehydrogenase, the enzyme responsible for the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis.[1][3][4] By blocking this conversion, this compound and NCI-737 induce a metabolic crisis within cancer cells, leading to an accumulation of pyruvate and a decrease in the NAD+/NADH ratio.[2] This disruption of glycolytic flux ultimately triggers apoptosis, or programmed cell death, as evidenced by the activation of pro-apoptotic proteins such as cleaved PARP and cleaved caspase 7.[2]
dot
References
- 1. Down regulation of lactate dehydrogenase initiates apoptosis in HeLa and MCF-7 cancer cells through increased voltage-dependent anion channel protein and inhibition of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
Validating NCI-006: A Comparative Guide to a Novel Anti-Tumor Agent
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeting metabolic pathways that fuel tumor growth. One such promising target is the enzyme lactate dehydrogenase (LDH), which plays a critical role in aerobic glycolysis, a metabolic state favored by many cancer cells. This guide provides an objective comparison of NCI-006, a novel LDH inhibitor, with other experimental LDH inhibitors, supported by experimental data to validate its anti-tumor effects.
Introduction to this compound
This compound is an orally active small molecule inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a key step in aerobic glycolysis. This disruption leads to an inhibition of glycolysis, induction of apoptosis, and ultimately, a reduction in tumor growth.[1] Notably, research has shown that cancer cells can develop resistance to LDH inhibition by shifting their metabolic machinery towards mitochondrial respiration. This has led to the exploration of combination therapies, where this compound is used alongside inhibitors of mitochondrial complex I, such as IACS-010759, to achieve a more potent and durable anti-tumor response.[1][2]
Comparative Performance of LDH Inhibitors
To provide a clear overview of the efficacy of this compound in relation to other LDH inhibitors, the following table summarizes key quantitative data from preclinical studies.
Table 1: Quantitative Comparison of LDH Inhibitors
| Parameter | This compound | GSK2837808A | NCI-737 |
| Target(s) | LDHA / LDHB | LDHA / LDHB | LDHA / LDHB |
| IC50 (LDHA) | 60 nM[1] | 2.6 nM[3][4] | Not explicitly stated, but equipotent to this compound[5] |
| IC50 (LDHB) | 30 nM[1] | 43 nM[3][4] | Not explicitly stated, but equipotent to this compound[5] |
| Cell Line IC50 (Ewing Sarcoma) | 100 nM - 1 µM (TC71, TC32, RDES, EW8)[1][5] | > 57 µM (A673)[3] | 100 nM - 1 µM (TC71, TC32, RDES, EW8)[5] |
| In Vivo Efficacy (Model) | Pancreatic, Colorectal, Gastric, Ewing Sarcoma Xenografts[1][5] | Pancreatic Cancer Orthotopic Model[6] | Ewing Sarcoma Xenografts[5] |
| In Vivo Dosing & Administration | 50 mg/kg, i.v., every other day significantly impeded tumor growth in MIA PaCa-2 xenografts.[2] 40 mg/kg, i.v., in combination with IACS-010759 inhibits tumor growth in HCT116 and MKN45 xenografts.[1] | 6 mg/kg/day, oral, decreased tumor weight and volume in a pancreatic cancer model.[6] | 60 mg/kg/day, i.v., for 7 days resulted in significant tumor growth suppression in TC71 xenografts.[5] |
| Pharmacokinetics (Half-life) | Plasma half-life of approximately 5 hours.[5] | Poor oral bioavailability in rats and mice.[3] | Plasma half-life of approximately 5 hours.[5] |
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide to provide a framework for the validation of anti-tumor effects of LDH inhibitors.
Table 2: Key Experimental Protocols
| Experiment | Methodology |
| Cell Viability Assay (MTT/IncuCyte) | Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the LDH inhibitor for a specified period (e.g., 72 hours). For MTT assays, MTT reagent is added, and the resulting formazan crystals are dissolved for absorbance measurement to determine cell viability. For IncuCyte assays, live-cell imaging is used to monitor cell proliferation in real-time.[5] |
| LDH Activity Assay | The enzymatic activity of LDH is measured by monitoring the pyruvate-dependent oxidation of NADH. Cell lysates or purified enzymes are incubated with NADH and pyruvate, and the decrease in absorbance at 340 nm is measured over time.[5] |
| In Vivo Xenograft Tumor Model | Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically implanted with human cancer cells. Once tumors reach a palpable size, mice are treated with the LDH inhibitor via a specified route (e.g., intravenous, oral) and schedule. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.[2][5] |
| Pharmacokinetic Analysis | Following administration of the LDH inhibitor to mice, blood and tumor tissue samples are collected at various time points. The concentration of the compound in these samples is determined using methods like liquid chromatography-mass spectrometry (LC-MS) to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life.[5] |
Visualizing the Mechanism and Experimental Workflow
To better understand the biological context and the process of validating this compound, the following diagrams have been generated.
Caption: Metabolic pathway showing this compound inhibition of LDH and IACS-010759 inhibition of Complex I.
Caption: General experimental workflow for validating the anti-tumor effects of a compound like this compound.
Conclusion
This compound demonstrates potent and specific inhibition of LDH, leading to significant anti-tumor effects in various preclinical cancer models. Its efficacy is particularly pronounced in tumors reliant on aerobic glycolysis. The comparative data suggests that while other potent LDH inhibitors like GSK2837808A exist, this compound shows promising in vivo activity, especially when used as part of a combination therapy strategy to overcome metabolic adaptation in cancer cells. The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive resource for researchers aiming to further validate and build upon these findings in the development of novel cancer metabolic therapies.
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
NCI-006: A Comparative Analysis Against Standard Chemotherapy Agents in Pancreatic, Ewing Sarcoma, Colorectal, and Gastric Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel lactate dehydrogenase (LDH) inhibitor, NCI-006, with standard-of-care chemotherapy agents for the treatment of pancreatic cancer, Ewing sarcoma, colorectal cancer, and gastric cancer. The information is compiled from preclinical and clinical data to support research and drug development efforts.
Mechanism of Action: A Shift in Therapeutic Strategy
Standard chemotherapy agents predominantly function by inducing DNA damage or interfering with cellular division, leading to the death of rapidly proliferating cells. This mechanism, while effective, often results in significant toxicity to healthy, dividing cells.
This compound represents a targeted approach, focusing on the metabolic vulnerability of cancer cells. As a potent, orally active inhibitor of both LDHA and LDHB isoforms, this compound disrupts the process of glycolysis, a key energy production pathway for many tumors.[1] This inhibition leads to a reduction in lactate production, induction of apoptosis, and ultimately, the suppression of tumor growth.[1] A key advantage of this targeted approach is the potential for reduced off-target effects and a more favorable safety profile compared to conventional chemotherapy.
References
NCI-006: A Comparative Analysis of Combination Therapy Versus Monotherapy in Preclinical Cancer Models
NCI-006 is an orally active and potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] By targeting LDH, this compound disrupts the metabolic processes that many cancer cells rely on for proliferation and survival.[2] This guide provides a comparative analysis of this compound's efficacy as a monotherapy versus its use in combination with other therapeutic agents, supported by experimental data from preclinical studies.
Mechanism of Action: Targeting Cancer Metabolism
This compound functions by inhibiting both LDHA and LDHB isoforms, with IC50 values of 0.06 µM and 0.03 µM, respectively.[1] This inhibition blocks the conversion of pyruvate to lactate, a crucial step in glycolysis.[3][4] While this disruption of glycolytic flux can impede cancer cell proliferation, studies have revealed that cancer cells can adapt by shifting their metabolic pathways towards mitochondrial respiration to generate energy.[2][5] This metabolic plasticity limits the efficacy of this compound as a standalone agent.[3][4]
To counteract this adaptive resistance, a combination therapy approach has been explored, pairing this compound with a mitochondrial complex I inhibitor, IACS-010759.[3][4] This dual-front attack simultaneously targets both glycolysis and mitochondrial respiration, leading to a more potent and synergistic antitumor effect.[3][4]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound as a monotherapy and in combination with IACS-010759.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| LDHA IC50 | - | 0.06 µM | Enzyme Inhibition | [1] |
| LDHB IC50 | - | 0.03 µM | Enzyme Inhibition | [1] |
| Lactate Secretion EC50 | MIA PaCa-2 | 0.37 µM | Cellular Activity | [1][6] |
| HT29 | 0.53 µM | Cellular Activity | [1][6] | |
| Human Red Blood Cells | 2.1 µM | Cellular Activity | [1][6] | |
| Mouse Red Blood Cells | 1.6 µM | Cellular Activity | [1][6] | |
| Proliferation IC50 (72h) | Ewing Sarcoma (TC71, TC32) | 100 nmol/L | Cell Viability | [1] |
| Ewing Sarcoma (RDES, EW8) | 1 µmol/L | Cell Viability | [1] |
Table 2: In Vitro Comparison of Monotherapy vs. Combination Therapy
| Cell Line | Treatment (48h) | Effect on Cell Viability | Reference |
| MIA PaCa-2 | This compound (1 µM) | No significant reduction | [6] |
| IACS-010759 (1 µM) | No significant reduction | [6] | |
| This compound (1 µM) + IACS-010759 (1 µM) | Significant reduction | [6] | |
| HCT116 | This compound (1 µM) + IACS-010759 | Reduced cell viability | [1] |
| MKN45 | This compound (1 µM) + IACS-010759 | Reduced cell viability | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage & Administration | Outcome | Reference |
| MKN45 Xenografts | This compound Monotherapy | 40 mg/kg, i.v., 2x/week for 2 weeks | Did not inhibit tumor growth | [1] |
| This compound + IACS-010759 | 40 mg/kg, i.v., 2x/week for 2 weeks | Inhibited tumor growth | [1] | |
| Ewing Sarcoma Xenografts | This compound Monotherapy | 50 mg/kg, p.o., daily or twice daily for 3 weeks | Little change in tumor growth | [1] |
| MIA PaCa-2 Xenografts | This compound Monotherapy | 50 mg/kg, i.v. (single dose) | 83.3% ± 4.4% decrease in 13C-L/P ratio at 30 min | [6][7] |
| HT29 Xenografts | This compound Monotherapy | 50 mg/kg, i.v. (single dose) | 74.7% ± 8.4% decrease in 13C-L/P ratio at 30 min | [6] |
Experimental Protocols
Cell Viability Assay
-
Objective: To assess the effect of this compound alone and in combination with IACS-010759 on cancer cell proliferation.
-
Cell Lines: MIA PaCa-2, HCT116, MKN45.
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with vehicle, this compound (1 µM), IACS-010759 (1 µM), or the combination of both drugs.
-
After 48 hours of incubation, cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Luminescence was read on a plate reader, and data were normalized to the vehicle-treated control group.
-
In Vivo Tumor Growth Study (Xenograft Model)
-
Objective: To evaluate the antitumor efficacy of this compound as a monotherapy and in combination with IACS-010759 in a mouse xenograft model.
-
Animal Model: Athymic nude mice bearing MKN45 gastric cancer xenografts.
-
Methodology:
-
MKN45 cells were subcutaneously injected into the flank of the mice.
-
When tumors reached a palpable size, mice were randomized into treatment groups.
-
Treatment groups received either vehicle, this compound (40 mg/kg), or this compound in combination with IACS-010759.
-
Drugs were administered intravenously twice a week for two weeks.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised and weighed.
-
Hyperpolarized 13C-Pyruvate Magnetic Resonance Spectroscopic Imaging (HP-MRSI)
-
Objective: To non-invasively monitor the in vivo target engagement and metabolic effects of this compound.
-
Animal Model: Mice bearing MIA PaCa-2 or HT29 xenografts.
-
Methodology:
-
Mice were imaged before and 30 minutes after a single intravenous injection of this compound (50 mg/kg).
-
Hyperpolarized [1-13C]pyruvate was injected intravenously.
-
Dynamic 13C MRSI was performed to measure the conversion of [1-13C]pyruvate to [1-13C]lactate in the tumor.
-
The ratio of [13C]lactate to [13C]pyruvate (13C-L/P) was calculated as a measure of in vivo LDH activity.
-
Conclusion
The available preclinical data indicate that this compound is a potent inhibitor of LDH that demonstrates on-target activity both in vitro and in vivo.[1][6] As a monotherapy, this compound shows limited efficacy in halting tumor growth due to metabolic reprogramming by cancer cells towards mitochondrial respiration.[1][2] However, when combined with the mitochondrial complex I inhibitor IACS-010759, this compound exhibits a synergistic antitumor effect by simultaneously targeting both major energy production pathways in cancer cells.[1][3][4] This combination therapy approach effectively suppresses the metabolic plasticity of tumors, leading to significant inhibition of tumor growth.[5] These findings strongly support the continued investigation of this compound in combination with inhibitors of mitochondrial metabolism for the treatment of glycolytically dependent cancers.
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
NCI-006 Mechanism of Action: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lactate dehydrogenase (LDH) inhibitor, NCI-006, with alternative therapeutic strategies. The focus is on the cross-validation of its mechanism of action through supporting experimental data, offering a valuable resource for researchers in oncology and metabolic therapies.
Introduction to this compound
This compound is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[1] It targets both LDHA and LDHB isoforms, playing a key role in the conversion of pyruvate to lactate.[1] By inhibiting LDH, this compound disrupts the metabolic pathway known as the Warburg effect, where cancer cells predominantly produce energy through glycolysis even in the presence of oxygen. This inhibition leads to a reduction in lactate production, an increase in oxidative stress, and ultimately, apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic cancer and Ewing sarcoma.[1][2]
Comparative Analysis of LDH Inhibitors
To objectively evaluate the performance of this compound, a comparative analysis with other known LDH inhibitors is presented below. The data summarizes their inhibitory concentrations (IC50) against LDH and cancer cell lines.
| Inhibitor | Target(s) | LDHA IC50 | LDHB IC50 | Cell Line Proliferation IC50 | Cancer Type | Reference |
| This compound | LDHA/LDHB | 0.06 µM | 0.03 µM | ~100 nM - 1 µM | Ewing Sarcoma | [1] |
| NCI-737 | LDHA/LDHB | ~100 nM (LDH inhibition) | ~100 nM (LDH inhibition) | 100 nM - 1 µM | Ewing Sarcoma | [2] |
| GSK2837808A | LDHA/LDHB | 2.6 nM | 43 nM | 400 nM - >30 µM | Various | [3][4][5] |
| (R)-GNE-140 | LDHA/LDHB | 3 nM | 5 nM | 0.8 µM (IDH1 mutant) | Chondrosarcoma | [6][7] |
| FX-11 | LDHA | Kᵢ = 8 µM | - | 27 - 32 µM | Prostate Cancer | [8][9][10] |
Synergistic Combination Therapy: this compound and IACS-010759
A significant finding in the preclinical evaluation of this compound is its synergistic anti-tumor effect when combined with IACS-010759, a potent inhibitor of mitochondrial complex I.[1][11][12] Cancer cells often exhibit metabolic plasticity, allowing them to switch between glycolysis and oxidative phosphorylation (OXPHOS) to survive therapeutic interventions.[11] While this compound effectively blocks glycolysis, some cancer cells can compensate by upregulating mitochondrial respiration.[11] IACS-010759 targets this escape mechanism by inhibiting OXPHOS.[13][14][15][16][17] The dual blockade of both major energy production pathways has been shown to lead to a more profound and sustained tumor growth inhibition in vivo.[11][12]
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Potent new LDHI inhibitor disrupts tumor growth in mice | Center for Cancer Research [ccr.cancer.gov]
- 12. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Facebook [cancer.gov]
- 15. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NCI-006 and GSK2837808A in Preclinical Cancer Research
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism-targeted therapies, the inhibition of lactate dehydrogenase (LDH) has emerged as a promising strategy to counteract the Warburg effect, a metabolic hallmark of many tumors. This guide provides a comprehensive head-to-head comparison of two prominent LDH inhibitors, NCI-006 and GSK2837808A, based on available preclinical data. This objective analysis is intended to assist researchers and drug development professionals in understanding the key attributes, performance metrics, and experimental considerations for each compound.
At a Glance: Key Differences
| Feature | This compound | GSK2837808A |
| Target Selectivity | Equipotent inhibitor of LDHA and LDHB | Selective inhibitor of LDHA |
| In Vitro Potency (IC50) | LDHA: 0.06 µM, LDHB: 0.03 µM[1] | hLDHA: 2.6 nM, hLDHB: 43 nM[2] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in various xenograft models[3] | Limited in vivo efficacy due to poor pharmacokinetics[4] |
| Pharmacokinetics | Orally active with demonstrated plasma and tumor concentrations[1] | Poor oral bioavailability and rapid clearance[5] |
Mechanism of Action and Signaling Pathways
Both this compound and GSK2837808A target the final step of anaerobic glycolysis by inhibiting lactate dehydrogenase, the enzyme responsible for the conversion of pyruvate to lactate. This inhibition leads to a decrease in lactate production, a reduction in the NAD+/NADH ratio, and a disruption of the metabolic processes that fuel rapid cancer cell proliferation.
GSK2837808A's selectivity for LDHA is a key differentiator. In contrast, this compound inhibits both LDHA and LDHB with similar potency[1][2]. The inhibition of LDH by these compounds triggers a cascade of downstream effects. A notable response to LDHA inhibition by GSK2837808A is the induction of an ATF4-mediated integrated stress response, as cells attempt to adapt to the metabolic insult[6].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GSK2837808A from preclinical studies. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy
| Parameter | This compound | GSK2837808A | Reference(s) |
| LDHA IC50 | 0.06 µM | 2.6 nM (human) | [1][2] |
| LDHB IC50 | 0.03 µM | 43 nM (human) | [1][2] |
| Cellular IC50 (Ewing Sarcoma) | 100 nM - 1 µM (TC71, TC32, RDES, EW8) | Not Reported | [1] |
| Cellular EC50 (Lactate Secretion) | 0.37 µM (MIA PaCa-2), 0.53 µM (HT29) | 400 nM to >30 µM (across 30 cell lines) | [3][5] |
Table 2: In Vivo Data
| Parameter | This compound | GSK2837808A | Reference(s) |
| Administration Route | Intravenous (IV), Oral (PO) | Not specified in efficacy studies, but poor oral bioavailability noted | [3][5] |
| Dosing (Efficacy Studies) | 50 mg/kg IV | Not specified in efficacy studies | [3] |
| Tumor Growth Inhibition | Significant inhibition in MIA PaCa-2, HT29, and Ewing sarcoma xenografts | Showed some efficacy in a pancreatic cancer model | [3][7] |
| Peak Plasma Concentration (mice) | ~3-4 µM (50 mg/kg PO) | Below detection limit (2.5 ng/mL) at 100 mg/kg PO | [3][5] |
| Peak Tumor Concentration (mice) | ~2-3 µM (50 mg/kg PO) | Not Reported | [3] |
| Pharmacokinetics | Orally active, with measurable plasma and tumor concentrations. | Poor pharmacokinetics, rapid clearance in rats (69 mL/min/kg IV). | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and GSK2837808A.
LDH Activity Assay
This assay measures the enzymatic activity of lactate dehydrogenase, a key indicator of target engagement by inhibitors.
Methodology:
-
Enzyme/Lysate Preparation: Prepare cell lysates or use purified LDH enzyme.
-
Inhibitor Incubation: Incubate the enzyme or lysate with varying concentrations of this compound or GSK2837808A.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing lactate and NAD+.
-
Detection: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
Cell Viability Assay (MTT/MTS Assay)
These colorimetric assays are used to assess the effect of the inhibitors on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or GSK2837808A.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well.
-
Formazan Formation: Incubate the plates to allow viable cells to metabolize the reagent into a colored formazan product.
-
Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.
Conclusion and Future Directions
Both this compound and GSK2837808A are potent inhibitors of lactate dehydrogenase with distinct profiles. This compound demonstrates broad activity against both LDHA and LDHB and has shown promising in vivo efficacy with oral bioavailability[1][3]. In contrast, GSK2837808A offers high selectivity for LDHA but is hampered by poor pharmacokinetic properties, limiting its in vivo applications[4][5].
For researchers focused on the combined inhibition of both LDH isoforms and in vivo studies, this compound appears to be a more suitable tool compound. Its demonstrated oral activity and efficacy in xenograft models provide a solid foundation for further preclinical development[3]. The observation that this compound's efficacy is enhanced when combined with a mitochondrial complex I inhibitor highlights the importance of targeting metabolic plasticity in cancer cells[8].
GSK2837808A, with its high selectivity for LDHA, remains a valuable tool for in vitro studies aimed at dissecting the specific roles of LDHA in cancer biology. Its use has been instrumental in uncovering downstream signaling pathways, such as the ATF4-mediated stress response, that are activated upon LDHA inhibition[6]. Future efforts to improve the pharmacokinetic profile of GSK2837808A or similar selective LDHA inhibitors could unlock their therapeutic potential.
Neither this compound nor GSK2837808A appear to be in active clinical trials, indicating that both are currently at the preclinical stage of development. Further research is warranted to fully elucidate their therapeutic potential, optimize their drug-like properties, and explore combination strategies to overcome metabolic reprogramming and drug resistance in cancer.
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Synergistic and Additive Effects of NCI-006 Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NCI-006, a potent inhibitor of lactate dehydrogenase (LDH), has demonstrated significant promise in preclinical cancer models, particularly when used in combination with other therapeutic agents. This guide provides a comprehensive comparison of the synergistic and additive effects of this compound in combination with the mitochondrial complex I inhibitor IACS-010759 and with ionizing radiation. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of the underlying mechanisms and potential clinical applications.
This compound and IACS-010759: A Synergistic Combination Targeting Metabolic Plasticity
The combination of this compound and IACS-010759 has been shown to exert a powerful synergistic anti-tumor effect in various cancer models, including colorectal, gastric, and pancreatic cancers.[1] This synergy stems from a dual attack on the metabolic pathways that cancer cells rely on for survival and proliferation.
This compound, by inhibiting LDH, blocks the conversion of pyruvate to lactate, a key step in glycolysis. This disruption of glycolysis forces cancer cells to rely more heavily on mitochondrial oxidative phosphorylation (OXPHOS) for their energy needs.[2] This metabolic switch, however, creates a vulnerability that is exploited by IACS-010759, a potent inhibitor of mitochondrial complex I, a critical component of the OXPHOS pathway. The simultaneous inhibition of both glycolysis and OXPHOS leads to a severe energy crisis within the cancer cells, resulting in significantly enhanced cell death and tumor growth inhibition.[2]
In Vitro Synergistic Effects
The synergistic interaction between this compound and IACS-010759 has been demonstrated in various cancer cell lines. In MIA PaCa-2 pancreatic cancer cells, the combination of 1 µM this compound and 1 µM IACS-010759 resulted in a nearly 100% loss of cell viability after 48 hours, a significantly greater effect than that observed with either agent alone.[3] While specific IC50 values for the combination in colorectal and gastric cancer cell lines are not detailed in the provided search results, the synergistic effect is evident from cell proliferation assays. In both HCT116 (colorectal) and MKN45 (gastric) cell lines, the combination treatment led to significantly enhanced cell growth suppression compared to single-agent treatments.[4]
| Cell Line | Treatment | Concentration | Effect |
| MIA PaCa-2 (Pancreatic) | This compound + IACS-010759 | 1 µM each | Nearly 100% loss of cell viability at 48h[3] |
| HCT116 (Colorectal) | This compound + IACS-010759 | 1 µM each | Significant inhibition of cell proliferation at 48h[4] |
| MKN45 (Gastric) | This compound + IACS-010759 | 1 µM each | Significant inhibition of cell proliferation at 48h[4] |
In Vivo Synergistic Efficacy
The potent synergy observed in vitro translates to significant anti-tumor activity in vivo. In xenograft models of both colorectal (HCT116) and gastric (MKN45) cancer, the combination of this compound and IACS-010759 demonstrated superior tumor growth inhibition compared to either monotherapy.[1]
| Xenograft Model | Treatment | Dosing Schedule | Outcome |
| HCT116 (Colorectal) | This compound + IACS-010759 | This compound: 40 mg/kg, i.v., 3x/week; IACS-010759: 20 mg/kg, oral, daily for 1 week | Significant tumor growth inhibition[4] |
| MKN45 (Gastric) | This compound + IACS-010759 | This compound: 40 mg/kg, i.v., 2x/week; IACS-010759: 20 mg/kg, oral, 5x/week for 2 weeks | Significant tumor growth inhibition[4] |
| MIA PaCa-2 (Pancreatic) | This compound + IACS-010759 | This compound: 50 mg/kg, i.v., 3x/week for 2 weeks; IACS-010759: 20 mg/kg, oral, 5x/week for 2 weeks | Significant reduction in tumor volume and increased overall survival[3] |
Signaling Pathway and Mechanism of Action
The synergistic effect of the this compound and IACS-010759 combination is rooted in the metabolic reprogramming of cancer cells. The following diagram illustrates the targeted signaling pathways.
Caption: Dual inhibition of glycolysis by this compound and OXPHOS by IACS-010759 leads to synergistic cancer cell death.
This compound and Ionizing Radiation: An Additive to Potentially Synergistic Combination Enhancing Radiosensitivity
This compound has also been shown to enhance the radiosensitivity of glycolytic tumor cell lines, suggesting a potential additive or synergistic effect when combined with ionizing radiation (IR).[1] The underlying mechanism is thought to involve the inhibition of LDH, which leads to a decrease in the production of lactate. High levels of lactate in the tumor microenvironment are associated with radioresistance. By reducing lactate levels, this compound may create a more favorable environment for the cytotoxic effects of radiation.
While the synergistic nature of this combination requires further quantitative validation, the enhancement of radiosensitivity is a significant finding.
Experimental Data
Currently, there is a lack of specific quantitative data, such as dose enhancement factors or in vivo tumor control data, for the combination of this compound and ionizing radiation in the provided search results. Further studies are needed to fully characterize the nature and extent of this interaction.
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing the radiosensitizing effects of this compound.
Caption: Experimental workflow for evaluating the radiosensitizing potential of this compound.
Experimental Protocols
Cell Viability Assay (for this compound and IACS-010759 Combination)
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MKN45, MIA PaCa-2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound and/or IACS-010759 at various concentrations, both as single agents and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for single agents and assess the synergistic, additive, or antagonistic effects of the combination using appropriate software (e.g., CompuSyn for Combination Index calculation).
In Vivo Xenograft Study (for this compound and IACS-010759 Combination)
-
Animal Model: Use athymic nude mice.
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., HCT116, MKN45, MIA PaCa-2) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, IACS-010759 alone, and this compound + IACS-010759.
-
Drug Administration: Administer the drugs according to the specified dosing schedule (e.g., this compound intravenously and IACS-010759 orally).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if they show signs of distress or excessive weight loss.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents and the control.
Clonogenic Assay (for this compound and Ionizing Radiation Combination)
-
Cell Seeding: Plate a known number of single cells into 6-well plates.
-
Drug Treatment: Pre-treat the cells with this compound for a specified duration (e.g., 24 hours).
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution of glutaraldehyde and stain with crystal violet. Count the number of colonies (typically containing ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition. Plot cell survival curves and determine the Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect of this compound.
References
- 1. This compound | LDH Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch | PLOS One [journals.plos.org]
Validating the Specificity of NCI-006 for Lactate Dehydrogenase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lactate dehydrogenase (LDH) inhibitor NCI-006 with other commonly used LDH inhibitors, focusing on specificity and supported by experimental data. The information presented here is intended to assist researchers in selecting the most appropriate tool compound for their studies of LDH biology and as a potential therapeutic target.
Executive Summary
This compound is a potent, orally active inhibitor of both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB) with IC50 values in the nanomolar range.[1] In preclinical studies, this compound has demonstrated the ability to inhibit glycolysis and tumor growth.[2][3][4][5] A critical aspect of a chemical probe is its specificity for the intended target. This guide presents data suggesting this compound's high specificity for LDH, particularly when compared to other known LDH inhibitors such as GSK2837808A and FX11. While GSK2837808A shows selectivity for LDHA over LDHB, FX11 has been reported to have significant off-target effects, limiting its utility as a specific LDH inhibitor.[6][7]
Comparison of LDH Inhibitor Specificity
The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Target(s) | IC50 / Ki | Off-Target Profile |
| This compound | LDHA, LDHB | LDHA IC50 = 0.06 µM; LDHB IC50 = 0.03 µM[1] | Does not inhibit Malate Dehydrogenase (MDH) or Succinate Dehydrogenase (SDH)[1] |
| GSK2837808A | LDHA > LDHB | hLDHA IC50 = 2.6 nM; hLDHB IC50 = 43 nM[3][5][8] | Selective for LDHA. Higher concentrations may directly inhibit mitochondrial function.[5] |
| FX11 | LDHA | Ki = 8 µM[9] | Has significant off-target effects and is not specific for LDH.[6][7] May initiate cytotoxic effects at higher concentrations.[2] |
Signaling Pathway and Experimental Workflow
To validate the specificity of an LDH inhibitor like this compound, a series of experiments are typically performed. The following diagrams illustrate the LDH signaling pathway and a general experimental workflow for specificity validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
LDH Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDH.
Materials:
-
Purified recombinant human LDHA and LDHB
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
NADH
-
Sodium Pyruvate
-
Test inhibitor (this compound or alternatives)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, NADH solution, and the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control with a known LDH inhibitor.
-
Add the LDH enzyme to each well to initiate the reaction.
-
Immediately before adding the substrate, add the sodium pyruvate solution to all wells.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing LDH
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Anti-LDH antibody
Protocol:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots in PCR tubes.
-
Heat the cell suspensions at a range of temperatures in a thermocycler for a few minutes.
-
Cool the samples and lyse the cells to release the proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble LDH in each sample by Western blotting using an anti-LDH antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Kinase Profiling
To assess the specificity of an inhibitor against a broad range of potential off-targets, a kinase profiling screen is performed, typically by a specialized service provider.
Methodology (General Overview):
-
Competition Binding Assays: A test inhibitor is screened against a large panel of purified kinases (often over 400). The assay measures the ability of the inhibitor to displace a high-affinity, labeled ligand from the kinase active site. The results are reported as the percentage of inhibition at a given concentration.
-
Enzymatic Assays (e.g., TR-FRET, ADP-Glo): The inhibitor is tested for its ability to inhibit the enzymatic activity of a panel of kinases. These assays measure the phosphorylation of a substrate by each kinase in the presence of the inhibitor.
The data from these screens provide a comprehensive overview of the inhibitor's selectivity across the kinome.
Conclusion
Based on the available data, this compound emerges as a highly potent and specific inhibitor of both LDHA and LDHB. Its lack of inhibition of other dehydrogenases like MDH and SDH provides strong evidence for its selectivity.[1] In comparison, while GSK2837808A is a potent and selective LDHA inhibitor, it displays lower potency against LDHB.[3][5][8] FX11, on the other hand, has documented off-target effects that may confound experimental results.[6][7] Therefore, for studies requiring potent and specific inhibition of LDH, this compound represents a superior tool compound. Researchers should, however, always validate the activity and specificity of any inhibitor in their specific experimental system.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 3. assayquant.com [assayquant.com]
- 4. store.genprice.com [store.genprice.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. pharmaron.com [pharmaron.com]
- 7. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. abcam.com [abcam.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for NCI-006
The following provides critical safety and logistical information for the proper handling and disposal of NCI-006, a potent lactate dehydrogenase (LDH) inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Profile:
This compound (CAS No. 1964516-64-0) is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1)[1]. Due to its hazard profile, specific precautions must be taken to avoid exposure and environmental contamination.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory when handling this compound. The following equipment should be utilized to minimize exposure:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
| Data sourced from the this compound Safety Data Sheet[1]. |
Disposal Protocol for this compound
Disposal of this compound and any associated contaminated materials must be conducted through an approved waste disposal plant[1]. Under no circumstances should this compound be released into the environment or disposed of down the drain[1].
Experimental Waste Handling Methodology
This protocol outlines the steps for the safe handling and preparation of this compound waste for disposal.
1. Waste Segregation:
-
All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Use designated, clearly labeled, and sealed containers for this compound waste.
2. Handling of Unused this compound:
-
Unwanted or expired solid this compound should remain in its original or a suitable, tightly sealed container.
-
Solutions of this compound should be collected in a sealed, leak-proof container.
3. Decontamination of Labware:
-
Non-disposable labware that has come into contact with this compound should be decontaminated by scrubbing with alcohol[1]. The resulting cleaning solutions and materials must be disposed of as hazardous waste.
4. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear full personal protective equipment[1].
-
Absorb liquid spills with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal[1].
-
Prevent the spill from entering drains or water courses[1].
5. Final Disposal:
-
All collected this compound waste must be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Ensure all waste containers are properly labeled with the contents (this compound) and associated hazard symbols.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Essential Personal Protective Equipment (PPE) for Handling NCI-006
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential information on the personal protective equipment (PPE) required for safely handling NCI-006, an investigational lactate dehydrogenase (LDH) inhibitor.[1][2][3][4] As this compound is a research compound, comprehensive safety data may not be fully available. Therefore, a conservative approach, treating it as a potentially hazardous substance, is imperative. The following guidelines are based on best practices for handling investigational drug compounds and potent chemicals in a laboratory setting.
Core Principles for Handling this compound:
-
Risk Assessment: Before beginning any work with this compound, a thorough risk assessment should be conducted to identify potential hazards associated with the specific procedures being performed.
-
Engineering Controls: Whenever possible, engineering controls such as fume hoods or biological safety cabinets should be the primary means of exposure control. PPE should be used in conjunction with these controls.
-
Training: All personnel handling this compound must be trained on its potential hazards, the proper use of PPE, and emergency procedures.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Gloves | Eye and Face Protection | Protective Clothing | Respiratory Protection |
| Receiving and Unpacking | Double-gloving with chemotherapy-tested gloves (ASTM D6978) | Safety glasses with side shields (minimum); face shield if there is a risk of splash | Disposable gown with long sleeves and closed cuffs | N95 respirator recommended, especially if the integrity of the packaging is compromised |
| Weighing and Aliquoting (Solid) | Double-gloving with chemotherapy-tested gloves (ASTM D6978) | Chemical splash goggles and a face shield | Disposable gown with long sleeves and closed cuffs | N95 or higher-level respirator within a ventilated enclosure (e.g., powder containment hood) |
| Solution Preparation (e.g., in DMSO) | Double-gloving with chemotherapy-tested gloves (ASTM D6978) | Chemical splash goggles and a face shield | Disposable gown with long sleeves and closed cuffs | Work within a certified chemical fume hood |
| In Vitro/In Vivo Administration | Double-gloving with chemotherapy-tested gloves (ASTM D6978) | Safety glasses with side shields; chemical splash goggles if splash risk is high | Disposable gown with long sleeves and closed cuffs | N/A if performed in a biological safety cabinet; otherwise, risk assessment is required |
| Waste Disposal | Double-gloving with chemotherapy-tested gloves (ASTM D6978) | Safety glasses with side shields | Disposable gown with long sleeves and closed cuffs | N/A |
| Spill Cleanup | Double-gloving with chemotherapy-tested gloves (ASTM D6978) | Chemical splash goggles and a face shield | Disposable gown with long sleeves and closed cuffs | N95 or higher-level respirator |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable gown, ensuring it covers the entire torso from neck to knees and arms to the end of the wrists. Fasten it at the back.
-
Respiratory Protection (if required): Don an N95 respirator or higher, ensuring a proper fit-check is performed.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs of the gloves go over the cuffs of the gown. Don the second pair of gloves over the first pair.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off from the cuff towards the fingertips, turning them inside out.
-
Gown: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove eye and face protection from the back by lifting the head strap.
-
Respiratory Protection: Remove the respirator from the back by lifting the straps over the head.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Perform hand hygiene immediately after removing all PPE.
Disposal Plan
All disposable PPE used when handling this compound should be considered contaminated waste.
-
Gloves, Gowns, and other disposable items: Place in a designated, sealed hazardous waste container.
-
Sharps: Any needles or syringes used for administering this compound should be disposed of in a designated sharps container.
-
Unused this compound: Dispose of as chemical waste in accordance with your institution's and local regulations.
Mandatory Visualization
Caption: Workflow for PPE selection, donning, and doffing when handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
